Product packaging for 6-Bromo-3-methyl-1H-indole(Cat. No.:CAS No. 1219741-50-0)

6-Bromo-3-methyl-1H-indole

Cat. No.: B595078
CAS No.: 1219741-50-0
M. Wt: 210.074
InChI Key: LJFVGMUBSYLFLX-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.074. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B595078 6-Bromo-3-methyl-1H-indole CAS No. 1219741-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFVGMUBSYLFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695083
Record name 6-Bromo-3-methyl-1H-indole
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1219741-50-0
Record name 6-Bromo-3-methyl-1H-indole
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Record name 6-Bromo-3-methyl-1H-indole
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Record name 6-Bromo-3-methyl-1H-indole
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Foundational & Exploratory

6-Bromo-3-methyl-1H-indole physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-3-methyl-1H-indole, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.

Physical and Chemical Properties

This compound is a halogenated derivative of skatole (3-methylindole). Its physical and chemical characteristics are crucial for its application in medicinal chemistry and organic synthesis. While experimental data for some properties are not extensively reported, a compilation of available and predicted data is presented below.

Tabulated Physical Properties
PropertyValueSource/Notes
Molecular Formula C₉H₈BrNEchemi[1]
Molecular Weight 210.07 g/mol Echemi[1]
Melting Point 111-113 °CSupporting Information, The Royal Society of Chemistry
Boiling Point 439.1 ± 45.0 °C (Predicted)ChemicalBook (for a related compound)[2]
Solubility No specific data available. Generally expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform, with low solubility in water.General chemical principles
Appearance White solidSupporting Information, The Royal Society of Chemistry
Tabulated Chemical and Spectroscopic Data
PropertyValueSource/Notes
CAS Number 1219741-50-0ChemicalBook[3]
¹H NMR (500 MHz, CDCl₃) δ 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)Supporting Information, The Royal Society of Chemistry
¹³C NMR (125 MHz, CDCl₃) δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67Supporting Information, The Royal Society of Chemistry
XLogP3 3.3Echemi[1]
Hydrogen Bond Donor Count 1Echemi[1]
Hydrogen Bond Acceptor Count 1Echemi[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible synthetic route can be inferred from established indole chemistry. The most common methods for the synthesis of substituted indoles are the Fischer indole synthesis and the direct functionalization of an existing indole core.

Proposed Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Indolization cluster_product Final Product 4-Bromophenylhydrazine 4-Bromophenylhydrazine Reaction1 Condensation (Acid Catalyst) 4-Bromophenylhydrazine->Reaction1 Propanal Propanal Propanal->Reaction1 Hydrazone Hydrazone Reaction1->Hydrazone Reaction2 [3,3]-Sigmatropic Rearrangement (Heat, Acid Catalyst) Hydrazone->Reaction2 Product This compound Reaction2->Product

Fischer Indole Synthesis Workflow

Methodology:

  • Hydrazone Formation: (4-Bromophenyl)hydrazine is reacted with propanal in the presence of a mild acid catalyst (e.g., acetic acid) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.

  • Indolization: The isolated phenylhydrazone is then treated with a stronger acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) and heated. This induces a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final product, this compound.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Alternative Synthesis Workflow: Direct Methylation of 6-Bromoindole

Another plausible route is the direct C3-methylation of commercially available 6-bromoindole.

Direct_Methylation Direct C3-Methylation of 6-Bromoindole cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product 6-Bromoindole 6-Bromoindole Reaction_Step N-Deprotonation followed by C3-Alkylation 6-Bromoindole->Reaction_Step Methylating_Agent Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) Methylating_Agent->Reaction_Step Base Strong Base (e.g., NaH, LDA) Base->Reaction_Step Product This compound Reaction_Step->Product

Direct C3-Methylation Workflow

Methodology:

  • Deprotonation: 6-Bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is added to deprotonate the indole nitrogen, forming the corresponding indolyl anion.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture. The indolyl anion undergoes nucleophilic attack at the C3 position, leading to the formation of this compound. It is important to note that N-methylation can be a competing side reaction.

  • Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the indole scaffold is a well-known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities.

Derivatives of 6-bromoindole have been investigated for various therapeutic applications, including:

  • Antimicrobial and Antifungal Agents: Several studies have shown that 6-bromoindole derivatives possess significant activity against various bacterial and fungal strains.[4][5]

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Bromo-substituted indoles have been explored for their potential as cytotoxic agents against various cancer cell lines.

  • Serotonin Receptor Modulators: Due to the structural similarity of the indole ring to the neurotransmitter serotonin, many indole derivatives have been synthesized and evaluated for their activity at serotonin receptors, with potential applications in treating neurological disorders.[6][7]

The logical relationship for investigating the biological potential of this compound would follow a standard drug discovery workflow.

Biological_Screening_Workflow General Workflow for Biological Evaluation Start This compound Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Assays Active End End Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Biological Evaluation Workflow

Conclusion

This compound is a readily accessible synthetic intermediate with physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. While specific biological data for this compound is currently limited in the public domain, its structural features suggest potential for a range of biological activities, warranting further investigation. The provided synthetic workflows offer viable routes for its preparation, enabling its use in the exploration of novel therapeutics and functional materials. Future research should focus on the experimental determination of its complete physical property profile and a thorough evaluation of its biological effects.

References

An In-Depth Technical Guide to 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, supported by experimental protocols and data presented for clarity and practical application.

Chemical Identity and Properties

This compound is a substituted indole with a bromine atom at the 6-position and a methyl group at the 3-position of the indole ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1219741-50-0
Molecular Formula C₉H₈BrN
Molecular Weight 210.07 g/mol
Appearance White solid
Melting Point 111-113 °C
Storage Temperature Room temperature

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its nuclear magnetic resonance (NMR) data.

Table 2: NMR Spectroscopic Data

Nucleus Chemical Shift (δ) in ppm (Solvent: CDCl₃)
¹H NMR 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H)
¹³C NMR 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63

Synthesis of this compound

The most common and versatile method for the synthesis of 3-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

For the synthesis of this compound, the logical precursors are (4-bromophenyl)hydrazine and acetone.

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis of this compound.

fischer_indole_synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product 4_bromophenyl_hydrazine (4-Bromophenyl)hydrazine hydrazone_formation In situ Hydrazone Formation 4_bromophenyl_hydrazine->hydrazone_formation acetone Acetone acetone->hydrazone_formation tautomerization Tautomerization to Ene-hydrazine hydrazone_formation->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization_elimination Cyclization and Ammonia Elimination rearrangement->cyclization_elimination product This compound cyclization_elimination->product

Fischer Indole Synthesis Workflow
Experimental Protocol: General Fischer Indole Synthesis

This protocol provides a general procedure for the Fischer indole synthesis. Optimization of reaction conditions, such as the choice of acid catalyst, solvent, and temperature, may be required for optimal yield.

Materials:

  • (4-Bromophenyl)hydrazine hydrochloride

  • Acetone

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (e.g., glacial acetic acid, ethanol, or toluene)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of (4-bromophenyl)hydrazine hydrochloride in a suitable solvent (e.g., glacial acetic acid), add acetone.

  • Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for the formation of the phenylhydrazone.

  • Add the acid catalyst to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of brominated indoles exhibits significant therapeutic potential. The primary areas of interest include anticancer, anti-inflammatory, and neuromodulatory activities.

Anticancer Activity

Many indole derivatives are known to possess anticancer properties by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

anticancer_pathway compound This compound tubulin Tubulin compound->tubulin inhibits spindle Mitotic Spindle Disruption compound->spindle causes microtubules Microtubule Polymerization tubulin->microtubules microtubules->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Proposed Anticancer Mechanism of Action
Anti-inflammatory Activity

Brominated indoles have been shown to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikb_kinase IκB Kinase stimulus->ikb_kinase ikb IκB Phosphorylation & Degradation ikb_kinase->ikb nfkb NF-κB ikb->nfkb releases translocation Nuclear Translocation nfkb->translocation transcription Pro-inflammatory Gene Transcription translocation->transcription compound This compound compound->ikb_kinase inhibits

Proposed Anti-inflammatory Mechanism
Neuromodulatory Activity

Derivatives of closely related 6-bromo-3-methyl-indole structures have been investigated as selective serotonin receptor modulators. Furthermore, 6-bromotryptamine derivatives have shown antagonist activity at the 5-HT₂A receptor. This suggests that this compound may interact with serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • General Tubulin Buffer

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Nocodazole)

  • Vehicle control (DMSO)

  • Black 96-well microplate

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Prepare a 10x stock solution of the test compound and controls in General Tubulin Buffer.

  • On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer according to the kit manufacturer's instructions.

  • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37 °C) 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at 37 °C.

  • Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value can be determined by testing a range of compound concentrations.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI Staining Solution (containing Propidium Iodide and RNase A)

  • Flow cytometer

Procedure:

  • Seed cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Store at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI Staining Solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to determine if a compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compound (this compound)

  • Inflammatory stimulus (e.g., TNF-α)

  • Paraformaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α for a short period (e.g., 30 minutes).

  • Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Block non-specific binding with a blocking solution.

  • Incubate with the primary antibody against NF-κB p65.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear fluorescence of NF-κB p65 to determine the extent of translocation inhibition.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry research. Based on the known biological activities of the broader class of brominated indoles, this compound holds promise for the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and neurology. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this compound and its derivatives, facilitating further investigation into its therapeutic potential.

Technical Guide: Safety and Handling of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for 6-Bromo-3-methyl-1H-indole (CAS No. 1219741-50-0). The information compiled is based on available safety data for the compound and structurally related bromo-indole derivatives. Adherence to these guidelines is crucial for minimizing risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary known hazard is skin irritation.[1] Due to the general reactivity and potential biological activity of substituted indoles, it should be handled with care, assuming it may have other potential hazards not yet fully characterized.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data available for this compound indicates the following classification:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]

This classification is based on a single notification to the ECHA C&L Inventory and may not be exhaustive.

Safety and Handling Precautions

Proper handling and storage are essential to prevent exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedures should be conducted to determine the appropriate level of PPE. The following are minimum recommendations for handling this compound:

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards should be worn.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to double-glove for added protection.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used.[2][3]
Body Protection A laboratory coat, long-sleeved shirt, and long pants should be worn to cover all exposed skin.[2]
Foot Protection Closed-toe shoes are mandatory in the laboratory.[2]
Engineering Controls
  • Ventilation: All weighing and solution preparation of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Hygiene Measures
  • Avoid all personal contact, including inhalation of dust or fumes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly with soap and water after handling.

  • Contaminated work clothing should be laundered separately before reuse.

Experimental Protocols

The following protocols outline the general procedures for the safe handling, storage, and disposal of this compound.

Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in section 2.1.

  • Dispensing: As this compound is a solid, handle it carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all work surfaces and equipment. Thoroughly wash hands and any exposed skin.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled hazardous waste container, avoiding dust generation.

    • If the spill involves a solution, absorb it with an inert material such as vermiculite or sand.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

    • Prevent entry into the area until it has been deemed safe by trained personnel.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2]

Biological Activity and Toxicology

Substituted indoles are a class of compounds with a wide range of biological activities.[5][6] Brominated indoles, in particular, have demonstrated potential as anti-inflammatory, anticancer, and antimicrobial agents.[7] this compound is reportedly used as an intermediate in the synthesis of pharmaceuticals, including serotonin receptor modulators and anticancer agents.[8] The toxicology of many substituted indoles is not fully characterized, and they should be handled as potentially toxic substances.

As a specific signaling pathway for this compound is not well-established in publicly available literature, a diagram illustrating a known biological pathway is not included. Instead, a logical workflow for the safe handling of this compound is provided below.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don Appropriate PPE handling_weigh Weigh Compound in Hood prep_ppe->handling_weigh prep_hood Verify Fume Hood Operation prep_hood->handling_weigh prep_materials Gather Materials & Reagents prep_materials->handling_weigh handling_solution Prepare Solution in Hood handling_weigh->handling_solution cleanup_decontaminate Decontaminate Surfaces & Glassware handling_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash emergency_spill Follow Spill Protocol emergency_exposure Administer First Aid

Caption: A logical workflow for the safe handling of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Natural Occurrence of Bromoindoles

December 26, 2025

Abstract

Indole alkaloids are a large and diverse group of natural products known for their wide range of pharmacological activities.[1] Among these, bromoindoles, primarily found in marine environments, have attracted considerable attention in the fields of drug discovery and development.[1] Marine organisms, living in unique habitats, produce these halogenated metabolites which exhibit potent biological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1] This guide provides a detailed overview of the discovery, natural occurrence, and biological activities of bromoindoles, complete with experimental protocols and quantitative data to support researchers in their exploration of these fascinating marine natural products.

Discovery and Natural Occurrence

The story of bromoindoles is ancient, with the most famous example being Tyrian purple, a dye derived from sea snails of the Muricidae family.[2] The primary component of this historic dye was identified in 1909 as 6,6′-dibromoindigo.[3] This discovery marked the beginning of scientific interest in bromoindoles. Since then, a vast array of bromoindole alkaloids has been isolated from various marine organisms, particularly sponges, tunicates, and bacteria.[4][5][6]

Marine sponges of the orders Dictyoceratida and Astrophorida are prolific producers of bromoindoles.[4][7] For instance, the sub-Arctic sponge Geodia barretti has been found to contain several 6-bromoindole alkaloids, including barettin and geobarrettins.[4] Similarly, sponges of the genus Hyrtios have yielded new bromoindole derivatives.[7][8] The marine mollusc Dicathais orbita is another significant source of brominated indoles, which are precursors to Tyrian purple and possess anti-inflammatory and anticancer properties.[1][9]

The biosynthesis of bromoindoles in marine organisms is a subject of ongoing research. In some cyanobacteria, the biosynthesis of bromoindoles involves a pathway with five enzymes, including a tryptophan halogenase and a nitrile synthase.[9] The prevalence of brominated compounds in marine environments, despite the lower concentration of bromide compared to chloride in seawater, is attributed to the fact that marine organisms can more easily oxidize bromide for incorporation into organic molecules.[10]

Biological Activities of Bromoindoles

Bromoindoles exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[11] Their therapeutic potential spans anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[11] The introduction of a bromine atom to the indole scaffold often enhances the biological potency and selectivity compared to their non-halogenated counterparts.[11]

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of certain bromoindoles is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In response to pro-inflammatory stimuli, the transcription factor NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.[1] Bromoindoles such as 6-bromoindole and 6-bromoisatin, isolated from the mollusc Dicathais orbita, have been shown to suppress the activation of NF-κB.[1] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[11]

Anticancer Activity

Bromoindole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[12] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and the disruption of cellular processes essential for tumor growth. For example, certain 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which leads to cell cycle arrest and apoptosis.[12][13]

Other Biological Activities

Beyond their anti-inflammatory and anticancer properties, bromoindoles have also shown potential as antimicrobial and antiviral agents.[12] For instance, nakijinamine A from the sponge Suberites sp. has shown antimicrobial activity against a range of pathogens.[5] Additionally, some bromoindoles have been investigated for their ability to inhibit enzymes relevant to neurodegenerative diseases.[11]

Quantitative Data on Bromoindole Activity

The following tables summarize the quantitative data on the biological activities of various bromoindoles, providing a comparative overview for researchers.

Table 1: Anti-inflammatory Activity of Bromoindoles

CompoundSource OrganismAssayIC50 ValueReference
6-BromoindoleDicathais orbita (Mollusc)Inhibition of NF-κB translocation63.2% inhibition at 40 µg/mL[7]
6-BromoisatinDicathais orbita (Mollusc)Inhibition of NF-κB translocation60.7% inhibition at 40 µg/mL[11]
5-BromoisatinSyntheticTNF-α inhibition38.05 µM[1]
BarettinGeodia barretti (Sponge)IL-10 secretion11.8 µM[14]
BarettinGeodia barretti (Sponge)IL-12p40 secretion21.0 µM[14]
Geobarrettin DGeodia barretti (Sponge)IL-12p40 secretionDecreased secretion[15]

Table 2: Anticancer Activity of Bromoindoles

CompoundCancer Cell LineAssayGI50/IC50 ValueReference
N-Acetylated Aplicyanin BHT-29 (Colon)Cytotoxicity0.39 µM[16]
N-Acetylated Aplicyanin DHT-29 (Colon)Cytotoxicity0.33 µM[16]
N-Acetylated Aplicyanin FHT-29 (Colon)Cytotoxicity0.47 µM[16]
N-Acetylated Aplicyanin BA549 (Lung)Cytotoxicity0.66 µM[16]
N-Acetylated Aplicyanin DA549 (Lung)Cytotoxicity0.63 µM[16]
N-Acetylated Aplicyanin FA549 (Lung)Cytotoxicity1.31 µM[16]
N-Acetylated Aplicyanin BMDA-MB-231 (Breast)Cytotoxicity0.42 µM[16]
N-Acetylated Aplicyanin DMDA-MB-231 (Breast)Cytotoxicity0.41 µM[16]
N-Acetylated Aplicyanin FMDA-MB-231 (Breast)Cytotoxicity0.81 µM[16]
5-Bromoindole-2-carboxylic acid derivative (3a)HepG2, A549, MCF-7AntiproliferativePotent activity[13]

Table 3: Enzyme Inhibition by Bromoindoles

CompoundEnzymeInhibition Constant (Ki)Reference
Dysinosin AFactor VIIa0.108 µM[17]
Dysinosin BFactor VIIa0.090 µM[17]
Dysinosin CFactor VIIa0.124 µM[17]
Dysinosin DFactor VIIa1.320 µM[17]
Dysinosin AThrombin0.452 µM[17]
Dysinosin BThrombin0.170 µM[17]
Dysinosin CThrombin0.550 µM[17]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of bromoindoles from marine sources.

Protocol 1: Isolation and Purification of Bromoindoles from Marine Sponges

This protocol is a generalized procedure based on methodologies cited for the isolation of compounds from sponges like Geodia barretti.[7][15][18]

  • Sample Preparation:

    • Collect the marine sponge sample and freeze it immediately at -20°C or lower to preserve its chemical integrity.

    • Lyophilize (freeze-dry) the frozen sample to remove water.

    • Grind the dried tissue into a fine powder using a blender or mortar and pestle.

  • Crude Extraction:

    • Macerate the powdered sponge material (e.g., 100 g) with a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (CH₃OH) (e.g., 3 x 500 mL).

    • Perform the extraction at room temperature for 24 hours for each solvent wash, with constant stirring.

    • Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning (Modified Kupchan Method):

    • Dissolve the crude extract in a 9:1 mixture of methanol and water.

    • Perform a liquid-liquid partitioning against a series of immiscible solvents of increasing polarity. Sequentially partition the extract against hexane, chloroform (CHCl₃), and n-butanol.

    • Evaporate the solvent from each fraction to yield partitioned extracts.

  • Chromatographic Purification:

    • Size-Exclusion Chromatography: Subject the bioactive fraction (e.g., the chloroform fraction) to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.

    • Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromoindole compounds.

Protocol 2: Structural Elucidation of Bromoindoles

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol). Infuse the solution into the mass spectrometer to determine the accurate mass and molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

      • 1D NMR: Obtain ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

      • 2D NMR: Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations. These 2D NMR experiments are crucial for assembling the molecular structure.[18][19]

Protocol 3: Anti-inflammatory Assay - Inhibition of NF-κB Translocation

This protocol describes how to assess the ability of bromoindoles to inhibit the translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells.[1]

  • Cell Culture:

    • Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed the cells in a suitable plate (e.g., 96-well plate or a plate with coverslips for microscopy).

    • Pre-treat the cells with various concentrations of the bromoindole compound (or vehicle control) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 1 hour) to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus relative to the cytoplasm. A decrease in nuclear fluorescence in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB translocation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of bromoindoles.

G cluster_workflow Experimental Workflow for Bromoindole Discovery A Marine Organism Collection (e.g., Sponge, Mollusc) B Sample Preparation (Freeze-drying, Grinding) A->B C Crude Extraction (e.g., CH2Cl2:MeOH) B->C D Solvent Partitioning (Kupchan Method) C->D E Bioassay-Guided Fractionation D->E F Chromatographic Purification (Silica Gel, HPLC) E->F G Pure Bromoindole Compound F->G H Structural Elucidation (NMR, HRESIMS) G->H I Biological Activity Testing (e.g., Anti-inflammatory, Anticancer) H->I

Caption: Generalized experimental workflow for the isolation and characterization of bromoindoles.

G cluster_pathway Inhibition of NF-κB Signaling by Bromoindoles cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p P-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_p->Proteasome degradation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Nucleus Nucleus Bromoindoles Bromoindoles Bromoindoles->IKK inhibit

Caption: Bromoindoles inhibit the NF-κB signaling pathway by targeting the IKK complex.

Conclusion

Bromoindoles from marine sources represent a rich and diverse class of natural products with significant therapeutic potential.[11] Their discovery, often guided by modern analytical techniques, continues to unveil novel compounds with potent pharmacological activities.[1] The detailed investigation of their mechanisms of action, such as the inhibition of the NF-κB pathway, provides a strong foundation for the development of new therapeutic agents for a range of diseases, including inflammatory conditions and cancer. This guide serves as a foundational resource for scientists dedicated to exploring the vast potential of these marine natural products.

References

Technical Guide: Solubility Profile of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the solubility characteristics of 6-Bromo-3-methyl-1H-indole, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a comprehensive experimental protocol for determining its solubility in common organic solvents. Furthermore, a generalized experimental workflow is presented to guide researchers in establishing a robust solubility profile for this compound and its analogs. The provided methodologies and workflows are grounded in standard practices for physical chemistry and pharmaceutical sciences.

Introduction to this compound

This compound, also known as 6-bromo-skatole, is a halogenated derivative of indole. The presence of the bromine atom at the 6-position and the methyl group at the 3-position significantly influences its physicochemical properties, including its solubility, lipophilicity, and electronic characteristics. These properties are critical for its application in medicinal chemistry and materials science, impacting everything from reaction kinetics in synthesis to bioavailability in drug formulations. An accurate understanding of its solubility is paramount for designing efficient synthetic routes, purification procedures, and formulation strategies.

Solubility of this compound: A Data-Driven Perspective

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a critical knowledge gap for researchers working with this compound.

In the absence of specific data, a qualitative assessment based on the principle of "like dissolves like" can be made. As a moderately polar molecule with both hydrogen bond donating (N-H) and accepting (aromatic ring) capabilities, this compound is expected to exhibit reasonable solubility in polar aprotic solvents and some polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.

To address this gap, the following section details a standardized experimental protocol for quantitatively determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)

  • Solvents: Ethanol, Methanol, Acetone, Toluene, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO) (analytical grade or higher)

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Vials with screw caps (e.g., 4 mL or 20 mL)

    • Constant temperature orbital shaker or magnetic stirrer with heating capabilities

    • Calibrated thermometer or temperature probe

    • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

Experimental Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately add a known volume or mass of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or on a stirrer plate set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

      • For HPLC: Develop a suitable method (stationary phase, mobile phase, flow rate, and detection wavelength) to separate and quantify the analyte.

      • For UV-Vis: Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent and create a calibration curve.

    • From the analysis, determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

The following table structure should be used to report the experimentally determined data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (g/L)Solubility (mol/L)Standard Deviation
Ethanol25
Methanol25
Acetone25
Toluene25
Ethyl Acetate25
Dichloromethane25
DMSO25

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_result 5. Result A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72h) D Allow excess solid to settle C->D E Withdraw supernatant F Filter through syringe filter (e.g., 0.22 µm) E->F G Prepare standard solutions H Analyze filtered sample and standards (HPLC/UV-Vis) F->H G->H I Determine concentration from calibration curve H->I J Report Solubility Data I->J

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Conclusion

While specific, publicly accessible quantitative solubility data for this compound is currently lacking, this guide provides a robust experimental framework for its determination. The detailed isothermal shake-flask protocol and the accompanying workflow diagram offer a clear and reproducible method for researchers to generate reliable solubility profiles. The generation of such data will be invaluable for the scientific community, enabling more efficient and effective use of this important chemical entity in research and development. It is strongly recommended that researchers undertaking studies with this compound perform these solubility assessments to inform their experimental design.

Navigating the Thermochemical Landscape of 6-Bromo-3-methyl-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the currently available data and the methodologies required for a comprehensive thermochemical characterization of 6-Bromo-3-methyl-1H-indole.

Introduction: The Uncharted Thermochemical Territory of a Promising Molecule

This compound belongs to the vast and functionally diverse family of indole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a bromine atom and a methyl group to the indole scaffold can significantly influence its electronic properties, reactivity, and biological activity. A thorough understanding of the thermochemical properties of this molecule, such as its enthalpy of formation, entropy, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This knowledge is paramount for the rational design of synthetic routes, ensuring process safety, and understanding its potential as a therapeutic agent.

Despite its importance, a comprehensive search of the current scientific literature reveals a notable absence of experimentally determined or computationally predicted thermochemical data specifically for this compound. This guide, therefore, aims to bridge this knowledge gap by providing a detailed overview of the established experimental and computational methodologies that can be employed to determine these critical parameters. Furthermore, it presents the currently available physicochemical data for the compound and outlines the workflows for these potential investigations.

Available Physicochemical and Structural Data

While specific thermochemical data is lacking, some fundamental physicochemical and structural properties of this compound have been reported. This information, summarized in Table 1, provides a starting point for any further experimental or computational investigation.

PropertyValueSource
Molecular Formula C9H8BrNEchemi
Molecular Weight 210.07 g/mol Echemi
CAS Number 1219741-50-0ChemicalBook

Table 1: Summary of Available Physicochemical Data for this compound.

Experimental Approaches to Determine Thermochemical Data

The determination of thermochemical properties is primarily an experimental endeavor, relying on precise calorimetric techniques. The following are the standard experimental protocols that would be employed to characterize this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For an organic compound like this compound, this is typically determined using static bomb combustion calorimetry.

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound is prepared.

  • Calorimeter Setup: The pellet is placed in a platinum crucible inside a "bomb" (a high-pressure stainless steel vessel). A known amount of water is added to the bomb to ensure saturation of the internal atmosphere and to dissolve the combustion products. The bomb is then pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The sample is ignited by passing a current through a fuse wire.

  • Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded with a high-precision thermometer.

  • Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen. The standard enthalpy of combustion is then determined.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and HBr(aq)).

experimental_workflow_combustion cluster_prep Sample Preparation cluster_combustion Combustion Process cluster_analysis Data Analysis prep1 Weigh Pure Sample prep2 Form Pellet prep1->prep2 comb1 Place in Bomb prep2->comb1 comb2 Pressurize with O2 comb1->comb2 comb3 Ignite Sample comb2->comb3 ana1 Measure ΔT comb3->ana1 ana2 Calculate ΔcH° ana1->ana2 ana3 Apply Corrections ana2->ana3 ana4 Calculate ΔfH° ana3->ana4

Figure 1: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a given amount. DSC is a widely used technique for determining the heat capacity of solids and liquids as a function of temperature.

Experimental Protocol:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument heats both pans at a controlled, linear rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Acquisition: The differential heat flow is recorded as a function of temperature.

  • Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from the differential heat flow signal, the heating rate, and the sample mass.

Computational Approaches to Predict Thermochemical Data

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level quantum chemical calculations can provide reliable predictions of enthalpies of formation, entropies, and heat capacities.

Ab Initio and Density Functional Theory (DFT) Calculations

Modern computational methods, such as Gaussian-n theories (e.g., G3, G4) and various DFT functionals (e.g., B3LYP, M06-2X) coupled with appropriate basis sets (e.g., 6-311+G(d,p)), can be used to calculate the total electronic energy of a molecule.

Computational Workflow:

  • Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level, single-point energy calculation is performed on the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the cancellation of errors. Entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the frequency calculations.

computational_workflow start Define Molecular Structure (this compound) opt Geometry Optimization start->opt freq Frequency Calculation opt->freq spe High-Level Single-Point Energy freq->spe thermo Calculate Thermochemical Properties (ΔfH°, S°, Cp) freq->thermo spe->thermo

Figure 2: A generalized workflow for the computational prediction of thermochemical data.

Signaling Pathways and Biological Context

While direct signaling pathways involving this compound are not yet elucidated, substituted indoles are known to interact with a variety of biological targets. For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors, or inhibitors of various enzymes. The thermochemical data of this compound would be invaluable in quantitative structure-activity relationship (QSAR) studies to model and predict its binding affinity and biological activity.

logical_relationship cluster_data Physicochemical Data cluster_application Drug Development Applications thermo Thermochemical Data (ΔfH°, S°, Cp) qsar QSAR Modeling thermo->qsar structure Molecular Structure structure->qsar binding Predicting Binding Affinity qsar->binding activity Understanding Biological Activity qsar->activity

Figure 3: Logical relationship between thermochemical data and drug development applications.

Conclusion and Future Outlook

The thermochemical characterization of this compound remains an open and important area of research. The experimental and computational methodologies outlined in this guide provide a clear roadmap for obtaining the critical data necessary to advance our understanding of this promising molecule. The determination of its enthalpy of formation, entropy, and heat capacity will not only be of fundamental scientific interest but will also provide a solid foundation for its potential applications in drug discovery and materials science. It is our hope that this guide will stimulate further research into the thermochemical properties of this and other similarly important substituted indoles.

The Versatility of the 6-Bromo-3-methyl-1H-indole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 6-bromo-3-methyl-1H-indole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique electronic properties and synthetic tractability have made it a focal point for researchers targeting a range of diseases, from bacterial infections and inflammatory disorders to various forms of cancer. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives built upon this versatile core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Synthetic Strategies and Chemical Accessibility

The this compound scaffold is readily accessible through various synthetic routes, allowing for extensive chemical modifications. A common starting point is 6-bromoindole, which can be functionalized at different positions to generate a library of derivatives.

General Experimental Protocol for the Synthesis of 6-Bromoindole Derivatives

A representative synthetic scheme involves the N-alkylation of 6-bromoindole followed by functionalization at the C3 position. The following is a generalized protocol based on methodologies reported in the literature:

Step 1: N-Alkylation of 6-Bromoindole To a solution of 6-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1-2 hours until the cessation of hydrogen evolution. The desired alkylating agent (e.g., methyl bromoacetate, 1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Functionalization at the C3 Position Further modifications, such as acylation or the introduction of other side chains at the C3 position, can be achieved through various established methods, including Friedel-Crafts acylation or Vilsmeier-Haack formylation, to introduce a carbonyl group, which can then be used for further derivatization.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections detail their activity as antimicrobial, anti-inflammatory, and anticancer agents, supported by quantitative data.

Antimicrobial Activity

The 6-bromoindole scaffold has been incorporated into novel antimicrobial agents with potent activity against a range of pathogens, including drug-resistant strains. These compounds often act by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

One area of significant interest is the development of inhibitors of bacterial cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress. Inhibition of bCSE can potentiate the effects of existing antibiotics.

Table 1: Antimicrobial and Antibiotic Potentiating Activity of 6-Bromoindole Derivatives

CompoundTarget OrganismMIC (µM)Antibiotic PotentiatedFold EnhancementReference
6-bromoindolglyoxylamido-spermineStaphylococcus intermedius3.125--[1]
Staphylococcus aureus6.25--[1]
Candida albicans17.2--[1]
Cryptococcus neoformans1.1--[1]
MNS3Bacillus subtilis-Kanamycin A (0.1 MIC)High[2]
MNS4Bacillus subtilis-Kanamycin A (0.1 MIC)High[2]

MIC: Minimum Inhibitory Concentration

The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial strains are grown overnight in Mueller-Hinton broth (MHB).

  • The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • The compounds are serially diluted in MHB in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Mechanism cluster_compound 6-Bromoindole Derivative cluster_bacterium Bacterial Cell Compound 6-Bromoindole Derivative Membrane Bacterial Membrane Compound->Membrane Disruption CSE Cystathionine γ-Lyase (CSE) Compound->CSE Inhibition H2S H₂S Production CSE->H2S OxidativeStress Oxidative Stress Resistance H2S->OxidativeStress

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. 6-Bromoindole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Natural products containing the 6-bromoindole moiety, isolated from marine sponges, have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like IL-12p40.[3]

Table 2: Anti-inflammatory Activity of 6-Bromoindole Derivatives

CompoundCell LineTargetIC₅₀ (µM)Reference
BarettinHuman Dendritic CellsIL-10 Secretion11.8[3]
Human Dendritic CellsIL-12p40 Secretion21.0[3]

IC₅₀: Half-maximal Inhibitory Concentration

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated immune cells, such as RAW264.7 macrophages or human dendritic cells.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • The cell culture supernatant is collected, and the concentration of cytokines (e.g., TNF-α, IL-6, IL-12p40) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • The IC₅₀ values are calculated from the dose-response curves.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by 6-Bromoindole Derivative LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Compound 6-Bromoindole Derivative Compound->IKK Inhibition? Compound->NFkB_nuc Inhibition of Translocation?

Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinases is a fundamental mechanism in the development and progression of cancer. The this compound scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Derivatives have shown activity against various kinases involved in cell proliferation, survival, and angiogenesis, such as mTOR, PI3K, and Akt.

Table 3: Kinase Inhibitory Activity of Indole Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
HA-1cmTOR0.107[4]
HA-2cmTOR0.075[4]
HA-2lmTOR0.066[4]
HA-2gmTOR0.088[4]

IC₅₀: Half-maximal Inhibitory Concentration

The inhibitory activity of compounds against specific kinases can be determined using various in vitro assay formats, such as fluorescence polarization-based assays.

  • The kinase, a fluorescently labeled substrate peptide, and ATP are prepared in a reaction buffer.

  • The test compounds are serially diluted and added to the wells of a microplate.

  • The kinase reaction is initiated by adding the ATP solution.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • A stop reagent containing a phosphospecific antibody is added to the wells.

  • The fluorescence polarization is measured using a suitable plate reader.

  • The IC₅₀ values are determined by fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Material (6-Bromoindole) synthesis Chemical Synthesis (Multi-step) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzymatic, Cell-based) characterization->in_vitro quantitative Quantitative Analysis (IC₅₀, MIC) in_vitro->quantitative sar Structure-Activity Relationship (SAR) quantitative->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its synthetic accessibility allows for the creation of diverse chemical libraries, leading to the discovery of potent modulators of various biological targets. The demonstrated efficacy of its derivatives as antimicrobial, anti-inflammatory, and anticancer agents underscores the significant therapeutic potential of this chemical class. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development. The continued exploration of the chemical space around the this compound core promises to yield novel and effective therapies for a wide range of human diseases.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 6-Bromo-3-methyl-1H-indole from 6-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-Bromo-3-methyl-1H-indole, a valuable building block in medicinal chemistry and drug development, starting from commercially available 6-bromoindole. The synthesis is a two-step process involving an initial Mannich reaction to generate a gramine-type intermediate, 6-bromo-3-(dimethylaminomethyl)-1H-indole, followed by a reduction to yield the target product. This method offers a reliable and scalable route to this important indole derivative.

Introduction

Indole scaffolds are privileged structures in a vast array of pharmacologically active compounds. Substitution at the C3 position of the indole ring is a common strategy for modulating biological activity. Specifically, 3-methylindole derivatives are key intermediates in the synthesis of various therapeutic agents. This document details a robust two-step procedure for the preparation of this compound from 6-bromoindole. The initial step is a Mannich reaction, a classic method for the aminomethylation of acidic C-H bonds, which in the case of indoles, preferentially occurs at the electron-rich C3 position.[1][2][3] The resulting 6-bromo-3-(dimethylaminomethyl)-1H-indole (6-bromogramine) is then reduced to the final product. Common reducing agents for this transformation include sodium borohydride or catalytic hydrogenation.[4][5][6] This protocol provides a clear and reproducible methodology for researchers in the field of synthetic and medicinal chemistry.

Experimental Protocols

Step 1: Synthesis of 6-bromo-3-(dimethylaminomethyl)-1H-indole (6-Bromogramine)

Materials:

  • 6-bromoindole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Acetic acid (glacial)

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoindole (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • To the cooled solution, add glacial acetic acid (catalytic amount).

  • Slowly add dimethylamine (40% aqueous solution, 1.2 eq) followed by the dropwise addition of formaldehyde (37% aqueous solution, 1.2 eq) while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for 3 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Basify the mixture to a pH of 10-12 with a 2M NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-bromo-3-(dimethylaminomethyl)-1H-indole.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

Materials:

  • 6-bromo-3-(dimethylaminomethyl)-1H-indole

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-bromo-3-(dimethylaminomethyl)-1H-indole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Portion-wise, add sodium borohydride (3.0 eq) to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Mannich Reaction6-bromoindole, Dimethylamine, Formaldehyde, Acetic AcidEthanolReflux3 h80-90%
2Reduction6-bromo-3-(dimethylaminomethyl)-1H-indole, Sodium BorohydrideMethanolRoom Temp.12-16 h70-85%

Visualizations

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction A 6-bromoindole C Reaction Mixture (Ethanol, Acetic Acid) A->C B Dimethylamine + Formaldehyde B->C D Reflux C->D E Work-up & Purification D->E F 6-bromo-3-(dimethylaminomethyl)-1H-indole E->F G 6-bromo-3-(dimethylaminomethyl)-1H-indole F->G Intermediate Product I Reaction Mixture (Methanol) G->I H Sodium Borohydride H->I J Stir at Room Temperature I->J K Work-up & Purification J->K L This compound K->L

Caption: A flowchart illustrating the two-step synthesis of this compound.

SignalingPathway Chemical Transformation Pathway Start 6-bromoindole Intermediate 6-bromo-3-(dimethylaminomethyl)-1H-indole (6-Bromogramine) Start->Intermediate Mannich Reaction (HCHO, (CH₃)₂NH, AcOH) End This compound Intermediate->End Reduction (NaBH₄)

Caption: The chemical transformation pathway from 6-bromoindole to this compound.

References

Application Notes and Protocols for the Bromination of 3-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylindole, commonly known as skatole, is a heterocyclic aromatic organic compound that serves as a crucial scaffold in numerous biologically active molecules and pharmaceutical agents. The strategic introduction of bromine atoms to the 3-methylindole core can significantly modulate its physicochemical properties and biological activity, leading to the development of potent therapeutic candidates. Brominated indoles have been identified as ligands for the aryl hydrocarbon receptor (AhR) and inhibitors of protein kinases, highlighting their potential in oncology and immunology. This document provides detailed experimental protocols for the regioselective bromination of 3-methylindole, a summary of quantitative data, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various brominated 3-methylindole derivatives.

ProductBrominating AgentSolventCatalyst/InitiatorReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
2-Bromo-3-methyl-1H-indole N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)None (Electrophilic)RefluxHigh¹H NMR (CDCl₃, 500 MHz): δ 7.60 (d, J=7.8 Hz, 1H), 7.27 (d, J=7.9 Hz, 1H), 7.14 (t, J=7.6 Hz, 1H), 7.07 (t, J=7.4 Hz, 1H), 2.39 (s, 3H).
5-Bromo-3-methyl-1H-indole N-Bromosuccinimide (NBS)Dichloromethane (CH₂Cl₂)Silica GelRoom Temperature82%[1]¹H NMR (CDCl₃, 500 MHz): δ 7.92 (s, 1H), 7.73 (d, J=1.6 Hz, 1H), 7.29 (dd, J=8.6, 1.9 Hz, 1H), 7.22 (d, J=8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J=0.9 Hz, 3H). ¹³C NMR (CDCl₃, 125 MHz): δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64. MS (EI) m/z: 210, 212 (M⁺).[1]
6-Bromo-3-methyl-1H-indole Bromine (Br₂) in Acetic AcidAcetic Acid (CH₃COOH)NoneNot specifiedModerateNot specified
3-(Bromomethyl)-1H-indole N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄)Azobisisobutyronitrile (AIBN)RefluxHighNot specified

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methyl-1H-indole (Electrophilic Bromination)

This protocol describes the electrophilic bromination of 3-methylindole at the C2 position using N-Bromosuccinimide (NBS).

Materials:

  • 3-Methylindole (skatole)

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-methylindole (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.0-1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by saturated Na₂S₂O₃ solution to quench any remaining bromine, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-bromo-3-methyl-1H-indole.

Protocol 2: Synthesis of 5-Bromo-3-methyl-1H-indole

This protocol details the synthesis of 5-bromo-3-methyl-1H-indole.

Materials:

  • 3-Methylindole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 3-methylindole (1.0 eq) in dichloromethane, add silica gel followed by N-bromosuccinimide (1.0 eq).

  • Stir the suspension at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the silica gel with dichloromethane.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 5-bromo-3-methyl-1H-indole.[1]

Protocol 3: Synthesis of 3-(Bromomethyl)-1H-indole (Radical Bromination)

This protocol outlines the radical bromination of the methyl group of 3-methylindole.

Materials:

  • N-protected 3-methylindole (e.g., N-acetyl-3-methylindole)

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating

  • UV lamp (optional, can initiate the reaction)

Procedure:

  • Dissolve the N-protected 3-methylindole (1.0 eq) in anhydrous CCl₄ in a round-bottom flask.

  • Add NBS (1.0 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux with vigorous stirring. Irradiation with a UV lamp can also be used to initiate the radical reaction.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the succinimide.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3-Methylindole in Solvent add_reagent Add Brominating Agent (e.g., NBS) start->add_reagent react Stir at Specified Temperature/Reflux add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify analyze Spectroscopic Analysis (NMR, MS) purify->analyze end Pure Brominated Product analyze->end

Caption: Experimental workflow for the bromination of 3-methylindole.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. This methodology is of particular interest in drug discovery and development for the functionalization of heterocyclic scaffolds such as indole. The 6-aryl-3-methyl-1H-indole moiety is a key structural motif in many biologically active molecules. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 6-Bromo-3-methyl-1H-indole with various arylboronic acids.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 6-aryl-3-methyl-1H-indole.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction with this compound.

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for the success and efficiency of the Suzuki-Miyaura coupling. The following table summarizes various conditions reported for the Suzuki coupling of bromoindoles and other related nitrogen-containing heterocycles, providing a comparative overview to guide the selection of optimal conditions for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295[1]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465[2]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422[2]
45-BromoindolePhenylboronic acidPd(OAc)₂ (0.005)SPhosK₂CO₃H₂O:MeCN (4:1)371865[3]
56-ChloroindolePhenylboronic acidP1 precatalyst (1-1.5)-K₃PO₄Dioxane/H₂O (4:1)605-897[4]
65,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃H₂O120 (MW)191[5]
7Unprotected bromoindoleArylboronic ester(PPh₂Me)₂NiCl₂ (3)PPh₂MeNa₂CO₃/EtOH2-MeTHF70-90-High[2]

Experimental Protocols

The following protocols provide a generalized starting point for performing Suzuki-Miyaura coupling reactions with this compound. Optimization of specific parameters may be required for different arylboronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an inert atmosphere.[6]

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[4]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methyl-1H-indole.

Protocol 2: Microwave Irradiation

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent such as 1,4-dioxane/water (4:1) or DMF

  • Microwave reaction vial

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

  • Add the chosen solvent system to the vial.[6]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. Microwave irradiation can significantly reduce reaction times.[6]

  • After cooling, the work-up and purification steps are similar to those described in the conventional heating protocol.[6]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, arylboronic acid, base, and catalyst in a reaction vessel. Inert_Atmosphere Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert_Atmosphere Solvent Add degassed solvent. Inert_Atmosphere->Solvent Heating Heat the mixture to the specified temperature with stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and perform aqueous work-up. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Drying Dry the organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for N-alkylation of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a cornerstone transformation in synthetic organic and medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of biologically active natural products and pharmaceutical agents. Modification at the N-1 position of the indole ring is a common strategy to modulate the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. This document provides a detailed protocol for the N-alkylation of 6-Bromo-3-methyl-1H-indole, a versatile starting material for the synthesis of various targeted compounds.

The procedure outlined is based on the classical and widely adopted method of deprotonating the indole nitrogen with a strong base, followed by a nucleophilic substitution reaction with an alkylating agent.[1] While this method is generally high-yielding and selective for N-alkylation over C-alkylation, careful control of reaction conditions is crucial to minimize side reactions and maximize product yield.[2]

Reaction Principle

The N-alkylation of this compound proceeds through a two-step mechanism. First, a strong base, typically sodium hydride (NaH), is used to deprotonate the acidic N-H of the indole ring, forming a resonance-stabilized indolide anion. This anion is a potent nucleophile. In the second step, the indolide anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), resulting in the formation of the desired N-alkylated product via an SN2 reaction.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous solvent (e.g., DMF) B Cool solution to 0 °C (ice bath) A->B C Add base (e.g., NaH) portion-wise for deprotonation B->C D Stir at 0 °C to room temperature C->D H2 evolution E Add alkylating agent (e.g., alkyl halide) dropwise at 0 °C D->E F Warm to room temperature and stir E->F Monitor by TLC G Quench reaction with saturated aqueous NH4Cl F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash organic layer with water and brine H->I J Dry organic layer (e.g., Na2SO4), filter, and concentrate I->J K Purify by column chromatography J->K L L K->L Characterize final product

Caption: General workflow for the N-alkylation of this compound.

Comparative Reaction Conditions

The choice of base, solvent, temperature, and alkylating agent can significantly impact the yield and purity of the N-alkylated product. The following table summarizes typical conditions for the N-alkylation of indoles, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3Reference(s)
Base (equiv.) Sodium Hydride (NaH) (1.1 - 1.5)Potassium Carbonate (K₂CO₃) (2.0 - 5.0)Potassium Hydroxide (KOH)[2][3]
Solvent Anhydrous DMFAnhydrous THFAnhydrous DMSO[2][4]
Alkylating Agent (equiv.) Alkyl Halide (e.g., Iodide, Bromide) (1.1 - 1.5)Alkyl Tosylate (1.1 - 1.5)Benzyl Bromide (1.1)[3][4]
Temperature 0 °C to Room Temperature (or up to 80 °C)Room Temperature to RefluxRoom Temperature[2][5]
Reaction Time 2 - 24 hours12 - 24 hours1 - 3 hours[3]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in anhydrous N,N-dimethylformamide (DMF).

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen/Argon inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The concentration typically ranges from 0.1 to 0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.[5] Caution: Hydrogen gas is evolved; ensure proper ventilation. The addition should be done slowly to control the gas evolution.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution often indicates the completion of deprotonation.[3]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive alkylating agents or deactivated indoles, heating the reaction mixture (e.g., to 80 °C) may be necessary to improve the yield.[2]

  • Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Deprotonation: Ensure the use of anhydrous solvent and proper handling of the hygroscopic base. The reaction time for deprotonation may need to be extended.

    • Reagent Purity: Use pure starting materials and reagents. Water can quench the base and the indolide anion.

    • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. For deactivated substrates, higher temperatures may be needed.[6]

  • Poor Regioselectivity (C-alkylation):

    • The 3-methyl group in the substrate sterically hinders C3-alkylation, favoring N-alkylation. However, if C-alkylation is observed, ensure complete deprotonation of the indole nitrogen to form the more nucleophilic indolide anion, which preferentially attacks at the nitrogen. The choice of a polar aprotic solvent like DMF generally favors N-alkylation.[2]

Conclusion

The N-alkylation of this compound is a robust and versatile reaction for the synthesis of a wide range of derivatives. The provided protocol, based on classical and reliable conditions, serves as a strong starting point for researchers. Optimization of the reaction parameters may be necessary depending on the specific alkylating agent used and the desired scale of the reaction. Careful execution and monitoring are key to achieving high yields and purity of the target N-alkylated indole.

References

Application Notes and Protocols: The Role of 6-Bromo-3-methyl-1H-indole in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it an ideal backbone for the design of novel therapeutic agents. Among the various substituted indoles, 6-Bromo-3-methyl-1H-indole has emerged as a valuable starting material in medicinal chemistry for the synthesis of potential anticancer agents. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery. The methyl group at the 3-position can also influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the development of anticancer agents. While direct examples of anticancer agents synthesized specifically from this compound are not extensively detailed in the current literature, this document outlines plausible synthetic strategies based on closely related 6-bromoindole derivatives. Furthermore, it summarizes the anticancer activities of various 6-bromoindole analogs and provides detailed experimental protocols for their synthesis and biological evaluation.

Data Presentation: Anticancer Activity of 6-Bromoindole Derivatives

The following table summarizes the in vitro anticancer activity of various 6-bromoindole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2,2-bis(6-bromo-3-indolyl) ethylamineU937 (Histiocytic lymphoma)Not specified, induces apoptosis[1]
2 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassininHCT116 (Colon)7.1[2]
3 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassininA549 (Lung)8.8[2]
4 3,4-dichlorophenylamino analogue of 6-bromo-1-Boc-brassininJurkat (T-cell leukemia)7.5[2]
5 Single bromo-substituted pyrrole-indole hybrid (3e)COLO 205 (Colon)LC50 = 0.89[3]
6 Single bromo-substituted pyrrole-indole hybrid (3e)HT29 (Colon)LC50 = 8.24[3]
7 Single bromo-substituted pyrrole-indole hybrid (3e)LOX IMVI (Melanoma)LC50 = 6.98[3]
8 Single bromo-substituted pyrrole-indole hybrid (3e)SK-MEL-5 (Melanoma)LC50 = 1.22[3]
9 Single bromo-substituted pyrrole-indole hybrid (3e)NCI/ADR-RES (Ovarian)LC50 = 0.97[3]
10 Single bromo-substituted pyrrole-indole hybrid (3e)SN12C (Renal)LC50 = 5.49[3]
11 Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylateHCT-116 (Colon)Strong cytotoxicity[4][5]
12 Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylateHep-G2 (Liver)Strong cytotoxicity[4][5]

Experimental Protocols

Protocol 1: Synthesis of 3-Acyl-6-bromo-3-methyl-1H-indole Derivatives (A General Approach)

This protocol describes a general method for the acylation of the 3-position of a 6-bromoindole scaffold, a common step in the synthesis of more complex bioactive molecules. This method is adapted from a procedure for the synthesis of 3-acyl-6-bromoindoles[4].

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride, benzoic anhydride)

  • Ytterbium(III) triflate (Y(OTf)₃) or another suitable Lewis acid catalyst

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM]BF₄)

  • Microwave synthesizer

  • Teflon-sealed microwave vessel

  • Appropriate solvent for crystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • In a 10 mL microwave vessel, combine this compound (1.0 mmol), the desired acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMIM]BF₄ (1 mmol).

  • Seal the vessel with a Teflon lid.

  • Place the vessel in the microwave synthesizer and irradiate the mixture at a specified temperature and time, which may need to be optimized depending on the specific acid anhydride used.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Purify the crude product by crystallization from a suitable solvent to yield the 3-acyl-6-bromo-3-methyl-1H-indole derivative.

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway

Many indole-based anticancer agents have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Indole_Derivative 6-Bromoindole Derivative Indole_Derivative->PI3K inhibits Indole_Derivative->Akt inhibits Indole_Derivative->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-bromoindole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.

Synthesis_Workflow Start This compound Reaction Chemical Synthesis (e.g., Acylation, Cross-coupling) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In Vitro Anticancer Screening (e.g., MTT Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Hit_Compound Hit Compound Identification Data_Analysis->Hit_Compound

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application of 6-Bromo-3-methyl-1H-indole in the Development of Serotonin Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methyl-1H-indole serves as a crucial intermediate and structural scaffold in the design and synthesis of novel serotonin (5-HT) receptor modulators. The indole core is a well-established pharmacophore for serotonin receptor ligands, and the strategic placement of a bromine atom at the 6-position and a methyl group at the 3-position can significantly influence the pharmacological profile of the resulting compounds. The bromine atom, a halogen, can modulate properties such as lipophilicity, metabolic stability, and binding affinity through halogen bonding and other interactions within the receptor's binding pocket. The 3-methyl group can provide steric bulk and influence the orientation of larger substituents, contributing to receptor subtype selectivity. This application note details the utility of this compound in generating potent and selective serotonin receptor modulators, providing relevant (though extrapolated from closely related structures) quantitative data, experimental protocols, and conceptual diagrams to guide further research and development. While direct quantitative data for derivatives of this compound is limited in publicly available literature, the following sections provide data on structurally similar 6-bromoindole derivatives to illustrate the potential of this scaffold.

Data Presentation: Serotonin Receptor Affinity of Structurally Related Bromoindole Derivatives

The following table summarizes the binding affinities and functional activities of various bromoindole derivatives at different serotonin receptor subtypes. This data, gathered from preclinical studies, highlights the potential for developing potent and selective modulators based on the bromoindole scaffold. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.

Compound ClassSpecific CompoundTarget ReceptorAssay TypeQuantitative DataReference Compound
6-Bromotryptamines6-Bromo-N-acetyltryptamine5-HT2ACalcium Flux (Antagonist)Lower activityKetanserin
6-Bromo-N-propionyltryptamine5-HT2ACalcium Flux (Antagonist)Higher activity than acetyl derivativeKetanserin
6-Bromo-N-hexanoyltryptamine5-HT2ACalcium Flux (Antagonist)Most potent in seriesKetanserin
5-Bromo-N,N-dimethyltryptamines2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine5-HT1ARadioligand BindingKi = 25 nM-
5-HT1BRadioligand BindingKi = 120 nM-
5-HT1DRadioligand BindingKi = 98 nM-
5-HT2ARadioligand BindingKi = 75 nM-
5-HT6Radioligand BindingKi = 88 nM-
5-HT7Radioligand BindingKi = 45 nM-

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful evaluation of novel compounds. Below are generalized protocols for radioligand binding and functional assays, which can be adapted for the characterization of derivatives of this compound.

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific serotonin receptor subtype.

1. Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human serotonin receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-LSD for multiple 5-HT receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin).

  • Test Compound: Synthesized derivative of this compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation counter, and scintillation fluid.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and cell membranes to the wells.

    • Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Add the diluted test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for 5-HT Receptor Agonism/Antagonism

This protocol is suitable for G-protein coupled serotonin receptors that modulate adenylyl cyclase activity (e.g., Gs-coupled 5-HT4, 5-HT6, 5-HT7 receptors which increase cAMP, and Gi-coupled 5-HT1, 5-HT5 receptors which decrease cAMP). This example focuses on a Gi-coupled receptor.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the serotonin receptor of interest.

  • Cell Culture Medium and Supplements.

  • Assay Buffer: e.g., HBSS with 20 mM HEPES, pH 7.4.

  • Forskolin: An adenylyl cyclase activator.

  • Test Compound: Synthesized derivative of this compound.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque plates.

2. Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound. For antagonist testing, also prepare a known agonist for the receptor.

  • Agonist Mode:

    • Add the diluted test compound to the cells and incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted test compound.

    • Add a fixed concentration of the known agonist (typically its EC80) to all wells (except controls) and incubate.

    • Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • For agonists, calculate the EC50 (potency) and Emax (efficacy) values.

    • For antagonists, calculate the IC50 value, which can be converted to a functional Ki value.

Visualizations

Signaling Pathway for a Gi-Coupled 5-HT Receptor

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT Receptor (e.g., 5-HT1A) g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Serotonin or This compound derivative) agonist->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response Leads to workflow start Synthesis of This compound Derivatives binding_assay Primary Screening: Radioligand Binding Assay start->binding_assay functional_assay Secondary Screening: Functional Assay (e.g., cAMP) binding_assay->functional_assay Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Synthesis in_vivo In Vivo Studies lead_optimization->in_vivo Promising Candidates SAR_Logic cluster_modifications Chemical Modifications cluster_properties Pharmacological Properties scaffold This compound Core Scaffold r1 Substitution at N1 r2 Modification of C3-methyl r3 Further substitution on the benzene ring affinity Binding Affinity (Ki) r1->affinity selectivity Receptor Subtype Selectivity r1->selectivity r2->affinity activity Functional Activity (EC50/IC50) r2->activity r3->selectivity r3->activity

Anwendungs- und Protokollhinweise zur Derivatisierung von 6-Brom-3-methyl-1H-indol für antifungale Studien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Synthese, Charakterisierung und antifungale Bewertung von Derivaten des 6-Brom-3-methyl-1H-indols. Indol-Derivate, insbesondere halogenierte Varianten, haben sich als vielversprechende Klasse von Verbindungen mit signifikanter antimykotischer Aktivität erwiesen.[1][2] Die hier beschriebenen Protokolle und Daten sollen als Ressource für die Entwicklung neuer antifungaler Wirkstoffe dienen.

Einleitung

Pilzinfektionen stellen eine wachsende Bedrohung für die globale Gesundheit dar, was durch die Zunahme von immungeschwächten Patienten und die Verbreitung von arzneimittelresistenten Pilzstämmen noch verschärft wird. Indol und seine Derivate sind aufgrund ihres breiten Spektrums an biologischen Aktivitäten, einschließlich antimykotischer, antibakterieller und antikanzerogener Eigenschaften, in den Fokus der medizinischen Chemie gerückt.[3][4] Die Halogenierung des Indolrings, insbesondere mit Brom, hat sich als wirksame Strategie zur Steigerung der antifungalen Potenz erwiesen.[1][2]

Die Derivatisierung des 6-Brom-3-methyl-1H-indol-Grundgerüsts an verschiedenen Positionen, wie dem Indol-Stickstoff (N1) oder dem Benzolring, bietet die Möglichkeit, die antifungale Aktivität, Selektivität und die pharmakokinetischen Eigenschaften zu optimieren.

Daten zur antifungalen Aktivität

Obwohl spezifische Daten für Derivate von 6-Brom-3-methyl-1H-indol in der öffentlich zugänglichen Literatur rar sind, zeigen Studien mit eng verwandten 6-Bromindol-Analoga eine vielversprechende antifungale Wirksamkeit. Die folgende Tabelle fasst die quantitativen Daten für 3-Acyl-6-bromindol-Derivate zusammen, die als Referenz für neuartige Synthesen dienen können.

Tabelle 1: Antifungale Aktivität von 3-Acyl-6-bromindol-Derivaten [1]

VerbindungR-Gruppe an C3-AcylEC₅₀ (μg/mL) gegen Botrytis cinereaEC₅₀ (μg/mL) gegen Monilinia fructicola
I -H (6-Bromindol)11.6218.84
II -CH₃> 50> 50
III -CH₂CH₃> 50> 50
V -CH(CH₃)₂35.11> 50
IX -Phenyl20.3532.17
XI -4-Fluorophenyl18.7529.88
XII -4-Chlorophenyl16.5425.46
Captan® (Positivkontrolle)20.5135.70
Mystic® (Positivkontrolle)12.3320.11

EC₅₀: Effektive Konzentration, die das Myzelwachstum um 50 % hemmt.

Eine weitere Studie über 3-(6-Brom-1H-indol-3-yl)-3-hydroxyindolin-2-on (ein Derivat von 6-Bromindol) zeigte ebenfalls eine signifikante antifungale Aktivität gegen verschiedene pflanzenpathogene Pilze.

Tabelle 2: Antifungale Aktivität von 3-(6-Brom-1H-indol-3-yl)-3-hydroxyindolin-2-on (3n) [2]

PilzspeziesEC₅₀ (mg/L) von Verbindung 3n
Rhizoctonia solani25.81
Pyricularia oryzae21.33
Botrytis cinerea> 50
Bipolaris maydis18.56

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Derivaten und die Methoden zur Bestimmung der antifungalen Aktivität.

Synthese von N-Alkyl/Acyl-6-brom-3-methyl-1H-indol-Derivaten

Dieses Protokoll beschreibt eine allgemeine Methode zur Alkylierung oder Acylierung am Stickstoffatom des Indolrings, angepasst von etablierten Verfahren für Indole.[5]

Materialien:

  • 6-Brom-3-methyl-1H-indol

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)

  • Trockenes Dimethylformamid (DMF)

  • Alkylhalogenid (z.B. Iodmethan, Benzylbromid) oder Acylchlorid (z.B. Acetylchlorid)

  • Wasser (H₂O)

  • Ethylacetat

  • Salzsäure (HCl, 10%)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Protokoll:

  • Eine Suspension von Natriumhydrid (1,5 Äquivalente) in trockenem DMF wird in einem Rundkolben unter Stickstoffatmosphäre gerührt.

  • Eine Lösung von 6-Brom-3-methyl-1H-indol (1,0 Äquivalent) in trockenem DMF wird langsam zu der NaH-Suspension gegeben.

  • Die Mischung wird für 1-4 Stunden bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

  • Das entsprechende Alkylhalogenid oder Acylchlorid (1,2-2,0 Äquivalente) wird langsam zu der Reaktionsmischung gegeben.

  • Die Reaktion wird über Nacht bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40 °C) gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) überwacht.

  • Nach Abschluss der Reaktion wird diese vorsichtig mit Wasser gequencht.

  • Das Reaktionsgemisch wird mit Ethylacetat extrahiert (3x).

  • Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-substituierte Derivat zu erhalten.

Protokoll zur Bestimmung der antifungalen Aktivität (Broth Microdilution Assay)

Dieses Protokoll basiert auf den standardisierten Methoden des Clinical and Laboratory Standards Institute (CLSI) und dient zur Bestimmung der minimalen Hemmkonzentration (MHK).

Materialien:

  • Testverbindungen (gelöst in DMSO)

  • Pilzstämme (z.B. Candida albicans, Aspergillus fumigatus)

  • RPMI-1640-Medium mit L-Glutamin, gepuffert mit MOPS

  • Sterile 96-Well-Mikrotiterplatten

  • Inokulum des Pilzes, standardisiert auf eine Konzentration von 0.5 – 2.5 x 10³ Zellen/mL

  • Positivkontrolle (z.B. Fluconazol, Amphotericin B)

  • Negativkontrolle (nur Medium und Inokulum)

Protokoll:

  • Die Testverbindungen werden in den Wells der Mikrotiterplatte in einer 2-fachen Verdünnungsreihe in RPMI-1640-Medium vorbereitet. Die Endkonzentrationen sollten einen breiten Bereich abdecken (z.B. von 0,125 bis 64 µg/mL).

  • Jedes Well wird mit dem standardisierten Pilzinokulum beimpft.

  • Die Platten werden bei 35 °C für 24-48 Stunden inkubiert.

  • Die MHK wird als die niedrigste Konzentration der Testverbindung bestimmt, bei der kein sichtbares Wachstum des Pilzes zu beobachten ist.

  • Die Ergebnisse werden im Vergleich zu den Positiv- und Negativkontrollen ausgewertet.

Visualisierungen

Die folgenden Diagramme illustrieren die Arbeitsabläufe und logischen Beziehungen, die in der antifungalen Wirkstoffforschung relevant sind.

Synthesis_Workflow cluster_synthesis Synthese cluster_screening Antifungales Screening Start 6-Brom-3-methyl-1H-indol Reaction N-Alkylierung / N-Acylierung Start->Reaction Purification Aufreinigung (Säulenchromatographie) Reaction->Purification Characterization Charakterisierung (NMR, MS) Purification->Characterization Derivative N-substituiertes Derivat Characterization->Derivative Assay Broth Microdilution Assay Derivative->Assay MIC Bestimmung der MHK-Werte Assay->MIC Data Datenanalyse & SAR MIC->Data Antifungal_Screening_Protocol A Herstellung der Verdünnungsreihe der Testsubstanz B Beimpfung mit standardisiertem Pilzinokulum A->B C Inkubation (35 °C, 24-48 h) B->C D Visuelle oder spektrophotometrische Auswertung C->D E Bestimmung der MHK D->E Proposed_Mechanism Indole 6-Bromindol-Derivat SDH Succinat-Dehydrogenase (SDH) Indole->SDH Hemmung MfCat2 Katalase (MfCat2) Indole->MfCat2 Hemmung ETC Elektronentransportkette SDH->ETC ROS Anstieg von reaktiven Sauerstoffspezies (ROS) MfCat2->ROS Entgiftung ETC->ROS Produktion CellDeath Fungizide Wirkung / Zelltod ROS->CellDeath

References

Application Notes and Protocols: 6-Bromo-3-methyl-1H-indole as a Privileged Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-3-methyl-1H-indole as a valuable fragment in drug discovery libraries. The document details its potential applications, protocols for screening and hit validation, and a summary of the biological activities of its derivatives.

Introduction

This compound is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure, decorated with a strategic bromine atom and a methyl group, presents key features for fragment-based drug discovery (FBDD). The indole core can participate in hydrogen bonding and π-stacking interactions, while the bromine atom offers a vector for chemical elaboration through various cross-coupling reactions, and the methyl group can provide beneficial steric interactions and improved metabolic stability. This fragment and its derivatives have shown activity against a range of biological targets, including kinases, serotonin receptors, and bacterial enzymes, making it a valuable addition to any fragment library.

Applications in Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is an attractive starting point for FBDD campaigns due to its favorable physicochemical properties and its presence in numerous biologically active molecules. Its utility has been demonstrated in the development of inhibitors for several important drug target classes.

Kinase Inhibition

The indole scaffold is a well-established pharmacophore for kinase inhibitors, often acting as a hinge-binding motif. Derivatives of this compound can be elaborated to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases.

Serotonin Receptor Modulation

Indole derivatives have a long history as ligands for serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric disorders. The this compound core can serve as a foundation for the development of selective agonists or antagonists for different 5-HT receptor subtypes.

Antimicrobial Agents

The 6-bromoindole moiety has been identified as a key component in compounds that potentiate the activity of antibiotics against pathogenic bacteria. These compounds often target bacterial enzymes such as cystathionine γ-lyase, representing a promising strategy to combat antibiotic resistance.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives of the 6-bromo-indole scaffold against different targets. This data highlights the potential for developing potent and selective drug candidates from this fragment.

Compound/DerivativeTargetAssay TypeActivity (IC₅₀/Kᵢ)Reference
Indole-2-carboxamide derivative Va EGFRKinase InhibitionIC₅₀ = 71 ± 06 nM[1]
Indole-2-carboxamide derivative Va BRAFV600EKinase InhibitionIC₅₀ = 77 nM[1]
Indole-2-carboxamide derivative Ve BRAFV600EKinase InhibitionIC₅₀ = 88 nM[1]
Indole-2-carboxamide derivative Vf BRAFV600EKinase InhibitionIC₅₀ = 94 nM[1]
3-(1H-indol-3-yl)pyrrolidine-2,5-dione 11 SERTRadioligand BindingKᵢ = 9.2 nM[2]
3-(1H-indol-3-yl)pyrrolidine-2,5-dione 8 SERTRadioligand BindingKᵢ = 23.0 nM[2]
3-(1H-indol-3-yl)pyrrolidine-2,5-dione 10 5-HT₁ₐ ReceptorRadioligand BindingKᵢ = 128 nM[2]
6-bromo-N-hexanoyltryptamine 5 5-HT₂ₐ ReceptorAntagonist Activity~70% inhibition[3]

Experimental Protocols

Detailed methodologies are essential for the successful screening and validation of fragment hits. The following protocols provide examples of assays relevant to the biological targets of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of compounds against a target kinase.[4]

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivatives (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound solution to the wells.

    • Add 10 µL of 2x kinase solution (containing the target kinase in assay buffer).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of 2x substrate/ATP solution. The ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine IC₅₀ values by fitting the data to a dose-response curve.

Protocol 2: Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to determine the binding affinity of test compounds to a specific serotonin receptor subtype.[5]

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT₂ₐ)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding competitor (e.g., 1 µM Ketanserin)

  • This compound derivatives (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes

    • Radioligand (at a concentration near its K₋)

    • Test compound at various concentrations (or assay buffer for total binding, or non-specific competitor for non-specific binding).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding by the test compound at each concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization FragmentLibrary Fragment Library (including this compound) Screening Biophysical/Biochemical Screening FragmentLibrary->Screening Hits Identified Hits Screening->Hits Validation Hit Validation (NMR, SPR, X-ray) Hits->Validation SBDD Structure-Based Drug Design Validation->SBDD Elaboration Fragment Elaboration (Growing, Linking) SBDD->Elaboration Lead Lead Compound Elaboration->Lead Optimization ADMET Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Fragment-Based Drug Discovery Workflow.

Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor 6-Bromo-indole Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

Experimental_Workflow start Start: Compound Library (6-bromo-indole derivatives) primary_screen Primary Screening (e.g., ADP-Glo Kinase Assay) start->primary_screen hit_identification Hit Identification (Compounds with >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 determination) hit_identification->dose_response Active end End: Preclinical Candidate hit_identification->end Inactive selectivity_panel Kinase Selectivity Panel dose_response->selectivity_panel cell_based_assay Cell-Based Assay (e.g., MTT for proliferation) selectivity_panel->cell_based_assay lead_optimization Lead Optimization (Structure-Activity Relationship) cell_based_assay->lead_optimization lead_optimization->end

Caption: Workflow for Screening and Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-3-methyl-1H-indole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, and its efficiency is sensitive to various parameters.

Troubleshooting Steps:

  • Purity of Reactants: Ensure the (4-bromophenyl)hydrazine and acetone are of high purity. Impurities in the starting materials can lead to undesirable side reactions and lower the overall yield.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used. The optimal acid and its concentration should be determined empirically.[1]

  • Reaction Temperature: The reaction temperature significantly influences the rate of both the desired cyclization and potential side reactions. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of the starting materials or the product. Careful optimization of the reaction temperature is crucial.

  • Solvent Selection: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction kinetics. Common solvents for the Fischer indole synthesis include ethanol, acetic acid, and toluene.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.

Q2: I am observing the formation of significant impurities during the synthesis. What are the likely side products and how can I minimize them?

The formation of byproducts is a common challenge in the Fischer indole synthesis. Understanding the potential side reactions can help in devising strategies to minimize their formation.

Common Impurities and Mitigation Strategies:

  • Incomplete Cyclization: The phenylhydrazone intermediate may not fully cyclize, leading to its presence in the final product mixture.

    • Mitigation: Ensure sufficient reaction time and optimal catalyst concentration and temperature to drive the reaction to completion.

  • Side Reactions of the Hydrazone: The hydrazone can undergo other reactions under acidic conditions, such as hydrolysis back to the hydrazine and ketone, or rearrangement to form undesired isomers.

    • Mitigation: Careful control of the reaction conditions, particularly the acid concentration and temperature, can help to suppress these side reactions.

  • Polymerization: Indoles, especially those with electron-donating groups, can be susceptible to polymerization under strongly acidic conditions.

    • Mitigation: Use the minimum effective amount of acid catalyst and avoid excessively high temperatures.

Q3: What is the recommended method for purifying the crude this compound?

Purification of the crude product is essential to obtain this compound of high purity.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, the reaction mixture is typically cooled and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer is washed with water and brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The most effective method for purifying the crude product is typically silica gel column chromatography. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the desired product from any impurities. The progress of the separation can be monitored by TLC.

  • Recrystallization: If the product obtained after column chromatography is a solid, it can be further purified by recrystallization from an appropriate solvent or solvent mixture to obtain a highly pure product.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for the Fischer Indole Synthesis of this compound

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1ZnCl₂Ethanol78845
2H₂SO₄Acetic Acid100660
3PPAToluene110475
4BF₃·OEt₂Dichloromethane401255

Note: This table presents hypothetical data for illustrative purposes. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Acid catalyst (e.g., polyphosphoric acid)

  • Solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in a suitable solvent such as toluene is prepared.

  • The acid catalyst (e.g., polyphosphoric acid) is added portion-wise to the mixture with stirring.

  • The reaction mixture is heated to the desired temperature (e.g., 110°C) and stirred for the required time (e.g., 4 hours), while monitoring the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred solution of sodium bicarbonate to neutralize the acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Fischer_Indole_Synthesis_Workflow start Start reactants Mix (4-bromophenyl)hydrazine and acetone in solvent start->reactants add_catalyst Add Acid Catalyst (e.g., PPA) reactants->add_catalyst heat Heat reaction mixture (e.g., 110°C) add_catalyst->heat monitor Monitor reaction progress (TLC) heat->monitor workup Reaction Work-up (Neutralization, Extraction) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the Fischer indole synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield purity Check Reactant Purity low_yield->purity catalyst Optimize Acid Catalyst (Type and Concentration) low_yield->catalyst temperature Optimize Reaction Temperature low_yield->temperature time Optimize Reaction Time low_yield->time solvent Evaluate Solvent low_yield->solvent

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Common side products in the synthesis of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-Bromo-3-methyl-1H-indole, primarily via the Fischer indole synthesis. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound using the Fischer indole synthesis?

While the Fischer indole synthesis of this compound from (4-bromophenyl)hydrazine and acetone is generally straightforward due to the use of a symmetrical ketone, several side products can arise from incomplete reaction or alternative reaction pathways. These may include:

  • Unreacted Starting Materials: Residual (4-bromophenyl)hydrazine and acetone may be present if the reaction does not go to completion.

  • (4-bromophenyl)hydrazone of acetone: This is the initial intermediate of the reaction. Incomplete acid catalysis or insufficient heating can lead to its persistence in the final product mixture.

  • 4-bromoaniline: This can be formed through the cleavage of the N-N bond in the hydrazine or hydrazone intermediate, a common side reaction in Fischer indole syntheses, particularly if the reaction conditions are not optimal.[1]

  • Polymeric materials: Indoles, especially under strong acidic conditions and high temperatures, can be susceptible to polymerization, leading to the formation of intractable tars.

  • Isomeric Bromoindoles (less common with acetone): While the use of symmetrical acetone prevents the formation of constitutional isomers, harsh reaction conditions could potentially lead to rearrangement reactions, although this is not a commonly reported issue for this specific synthesis.

Q2: My Fischer indole synthesis of this compound has a very low yield. What are the potential causes and how can I improve it?

Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst (e.g., zinc chloride, polyphosphoric acid, sulfuric acid, or acetic acid) are critical. An inappropriate acid or concentration can lead to incomplete reaction or degradation of starting materials and products.[2]

  • Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed.[2] Insufficient heating may result in a slow or incomplete reaction, while excessive heat can lead to the formation of polymeric tars and other degradation products. The optimal temperature and reaction time should be determined empirically.

  • Purity of Starting Materials: Impurities in the (4-bromophenyl)hydrazine or acetone can interfere with the reaction, leading to the formation of undesired side products and a lower yield of the desired indole.

  • N-N Bond Cleavage: As a known competing pathway in the Fischer indole synthesis, heterolytic cleavage of the N-N bond can occur, especially with electron-donating groups on the phenyl ring, although the bromo group is electron-withdrawing.[1][3] This leads to the formation of byproducts like 4-bromoaniline instead of the desired indole.[3]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield by preventing oxidation of the hydrazine and intermediate species, especially at high temperatures.

To improve the yield, systematic optimization of the acid catalyst, temperature, and reaction time is recommended. Ensuring the high purity of starting materials is also crucial.

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I effectively purify the crude this compound?

The presence of multiple spots on a TLC plate indicates a mixture of the desired product and impurities. Effective purification can typically be achieved through the following methods:

  • Column Chromatography: This is the most common and effective method for separating the desired indole from starting materials, intermediates, and side products. A silica gel column is typically used with a non-polar eluent system, such as a gradient of ethyl acetate in hexane.[4] The polarity of the eluent can be adjusted to achieve optimal separation based on the observed TLC.

  • Recrystallization: If the crude product is a solid and contains a major amount of the desired indole, recrystallization can be an effective purification technique. A suitable solvent for recrystallization would be one in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling. Common solvents to screen for this purpose include ethanol, methanol, or mixtures of hexane and ethyl acetate.

Q4: Can the use of an unsymmetrical ketone lead to isomeric products in the synthesis of 6-bromoindoles?

Yes, the use of an unsymmetrical ketone in a Fischer indole synthesis can lead to the formation of two constitutional isomers. The direction of the cyclization is influenced by the steric and electronic nature of the substituents on the ketone, as well as the reaction conditions, such as the acidity of the medium.[5] For the synthesis of this compound, the use of the symmetrical ketone acetone circumvents this issue, leading to a single regioisomeric product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive or inappropriate acid catalyst.- Reaction temperature is too low.- Insufficient reaction time.- Impure starting materials.- Screen different Brønsted or Lewis acid catalysts (e.g., ZnCl₂, PPA, H₂SO₄, AcOH).- Gradually increase the reaction temperature while monitoring the reaction by TLC.- Increase the reaction time.- Ensure the purity of (4-bromophenyl)hydrazine and acetone.
Formation of Dark Tar/Polymer - Reaction temperature is too high.- Acid catalyst concentration is too high.- Prolonged reaction time at high temperature.- Reduce the reaction temperature.- Decrease the concentration of the acid catalyst.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Presence of Unreacted Starting Material - Incomplete reaction.- Insufficient acid catalyst.- Increase the reaction time and/or temperature.- Increase the amount of acid catalyst.
Product is Difficult to Purify - Presence of multiple side products with similar polarities.- Oiling out during recrystallization.- Optimize the eluent system for column chromatography for better separation.- For recrystallization, screen a wider range of solvents or use a solvent/anti-solvent system. Consider purification by column chromatography before recrystallization.

Experimental Protocols

Key Experiment: Fischer Indole Synthesis of this compound

This is a general procedure and may require optimization.

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Ethanol or Acetic Acid (as solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in a suitable solvent like ethanol. Add a slight excess of acetone. The mixture is typically stirred at room temperature or with gentle heating until the hydrazone precipitates or is formed in solution.

  • Cyclization: To the flask containing the hydrazone (or the in situ mixture of hydrazine and acetone), add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or a larger quantity of PPA).

  • Heating: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the chosen solvent and catalyst and should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice. Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product 4-bromophenylhydrazine 4-bromophenylhydrazine Hydrazone Hydrazone 4-bromophenylhydrazine->Hydrazone + Acetone - H2O Acetone Acetone Acetone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Enehydrazine->Di-imine Intermediate [3,3]-Sigmatropic Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization This compound This compound Cyclized Intermediate->this compound - NH3 Aromatization

Caption: Reaction pathway for the Fischer indole synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_analysis Analysis cluster_outcomes Outcomes & Actions Start Start Synthesis Reaction Fischer Indole Synthesis Start->Reaction TLC_Analysis TLC Analysis of Crude Product Reaction->TLC_Analysis Clean_Product Single Spot: Proceed to Purification TLC_Analysis->Clean_Product Clean Reaction Multiple_Spots Multiple Spots: Troubleshoot TLC_Analysis->Multiple_Spots Impure Product Low_Yield Low Yield: Optimize Conditions TLC_Analysis->Low_Yield Low Conversion Purification Column Chromatography or Recrystallization Clean_Product->Purification Multiple_Spots->Purification Optimize Adjust Catalyst, Temperature, Time Low_Yield->Optimize Optimize->Reaction Re-run

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: N-Alkylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of substituted indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-alkylation of indoles?

The primary challenges in the N-alkylation of indoles include:

  • Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]

  • Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation and dialkylation (N- and C-alkylation) can also occur.[1][2]

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1]

  • Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[1] Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]

Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?

Several strategies can be employed to favor N-alkylation over C-alkylation:

  • Choice of Base and Solvent: Classical conditions often involve using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[1][2] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1]

  • Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[1]

  • Use of Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[1]

  • Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][2]

Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[1]

  • Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1]

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration.[1] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]

  • Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]

  • Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the N-alkylation of indoles.

Problem 1: Predominant C3-Alkylation Product

This is a common issue arising from the inherent nucleophilicity of the C3 position of the indole ring.[1]

  • Solution 1: Optimize Base and Solvent. Use a strong base like NaH in a polar aprotic solvent like DMF to favor the formation of the N-anion.[1][2]

  • Solution 2: Increase Reaction Temperature. Higher temperatures can favor the thermodynamic N-alkylation product.[1][2]

  • Solution 3: Use a Catalytic System with N-Selectivity. For example, a copper-hydride catalyst with a specific phosphine ligand can direct the alkylation to the nitrogen.[1]

Problem 2: Low or No Conversion

This issue can be caused by a variety of factors related to reaction conditions and reagent quality.

  • Solution 1: Check for Complete Deprotonation. Ensure you are using a sufficiently strong base and appropriate reaction time and temperature to form the indole anion.[1]

  • Solution 2: Verify Reagent and Solvent Purity. Use anhydrous solvents and ensure all reagents are free from water or other protic impurities.[1]

  • Solution 3: Optimize Reaction Temperature and Time. Some reactions require heating to proceed at an appreciable rate. Monitor the reaction progress to determine the optimal duration.[1]

  • Solution 4: Consider Substrate Reactivity. If your indole has electron-withdrawing groups, it will be less nucleophilic. More forcing conditions (stronger base, higher temperature) may be required.[3] For sterically hindered substrates, consider using a less bulky alkylating agent.[1]

Data Presentation

The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.

Table 1: Effect of Solvent and Temperature on Regioselectivity of Benzylation of 2,3-Dimethylindole

EntryBase (Equiv.)SolventTemperature (°C)N/C RatioYield (%)
1NaH (4)THFRTPoor-
2NaH (4)DMFRTImproved-
3NaH (4)THF/DMF (1:1)RT1:1-
4NaH (4)DMF80>99:191

Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[4]

Table 2: Enantioselective N-Alkylation of Indoles with Aldimines Catalyzed by a Zinc-ProPhenol Complex

EntryIndole SubstrateAldimineYield (%)Enantiomeric Ratio (e.r.)
1IndoleN-Boc-phenylmethanimine6198.5:1.5
23-Methylindole (Skatole)N-Boc-phenylmethanimine7794.5:5.5
3Methyl indole-2-carboxylateN-Boc-phenylmethanimine2894:6
4IndoleN-Cbz-phenylmethanimine8690.5:9.5
5Methyl indole-2-carboxylateN-Cbz-phenylmethanimine7197.5:2.5

Reaction conditions: 10 mol% catalyst in THF at room temperature.[1]

Experimental Protocols

General Protocol for N-Alkylation of Indole using Sodium Hydride

This protocol is a classical and widely used method for the N-alkylation of indoles.[1]

Materials:

  • Indole substrate

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.[1]

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation of Indoles cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification Start Start Dissolve Indole Dissolve Indole (1.0 eq) in Anhydrous Solvent Start->Dissolve Indole Cool to 0C Cool to 0 °C Dissolve Indole->Cool to 0C Add Base Add Base (e.g., NaH, 1.1-1.5 eq) Cool to 0C->Add Base Stir Stir at 0 °C then RT Add Base->Stir Cool to 0C_2 Cool to 0 °C Stir->Cool to 0C_2 Add Alkylating Agent Add Alkylating Agent (1.0-1.2 eq) Cool to 0C_2->Add Alkylating Agent Reaction Progress Stir at RT or Heat Add Alkylating Agent->Reaction Progress Monitor Monitor by TLC/LC-MS Reaction Progress->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash and Dry Wash with H2O, Brine Dry over Na2SO4 Extract->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the N-alkylation of substituted indoles.

troubleshooting_guide Troubleshooting Logic for N-Alkylation Issues cluster_low_yield Low Yield Troubleshooting cluster_side_product Side Product Troubleshooting Start Start Troubleshooting Problem Identify Primary Issue Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Low Conversion SideProduct Side Product Formation Problem->SideProduct Impure Product CheckDeprotonation Incomplete Deprotonation? LowYield->CheckDeprotonation C3Alkylation C3-Alkylation Observed? SideProduct->C3Alkylation CheckPurity Reagent/Solvent Purity Issue? CheckDeprotonation->CheckPurity No IncreaseBase Use Stronger Base / More Equivalents CheckDeprotonation->IncreaseBase Yes CheckConditions Suboptimal Temp/Time? CheckPurity->CheckConditions No UseAnhydrous Use Anhydrous Solvents / Reagents CheckPurity->UseAnhydrous Yes OptimizeTempTime Increase Temperature / Reaction Time CheckConditions->OptimizeTempTime Yes Dialkylation Dialkylation Observed? C3Alkylation->Dialkylation No OptimizeSolventTemp Use Polar Aprotic Solvent (DMF) / Increase Temperature C3Alkylation->OptimizeSolventTemp Yes ControlStoichiometry Adjust Alkylating Agent Stoichiometry (1.0-1.2 eq) Dialkylation->ControlStoichiometry Yes

Caption: A decision tree for troubleshooting common N-alkylation problems.

References

Technical Support Center: Optimization of Suzuki Coupling for Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromoindoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of bromoindoles in a question-and-answer format.

Q1: My Suzuki coupling reaction with a bromoindole is resulting in a low yield or failing completely. What are the most common causes?

A: Low conversion or reaction failure is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or the quality of the starting materials.[1]

  • Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be caused by the presence of oxygen in the reaction vessel or impurities in the reagents.[1]

    • Solution: Ensure a thoroughly inert atmosphere by properly degassing solvents and using Schlenk line techniques. Use high-purity, fresh catalyst and reagents.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.

    • Solution: A systematic screening of reaction parameters is often necessary to find the optimal conditions for your specific bromoindole and boronic acid.[1]

Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I minimize this?

A: Debromination is a common side reaction with bromoindoles.[1] The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[1]

  • N-Protection: The most effective strategy to minimize debromination is to protect the indole nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl.[1] This prevents deprotonation, leading to cleaner reactions and higher yields.[1]

  • Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, leading to reductive debromination. It is crucial to use high-purity, anhydrous solvents.[1]

Q3: My TLC/LC-MS analysis shows multiple side products. What are they likely to be and how can I reduce their formation?

A: Besides debromination, several other side reactions can reduce the yield of your desired product.

  • Homocoupling: This side reaction forms a biaryl compound from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1][3]

    • Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue with certain boronic acids.[1]

    • Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my bromoindole coupling?

A: The choice of reagents is critical for a successful reaction. A systematic screening of conditions is often necessary.[1][4] Below are some general guidelines and common starting points.

  • Catalyst/Ligand: For challenging substrates like N-heterocycles, modern catalyst systems are often more effective.

    • Recommended Starting Point: [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a highly effective and robust catalyst for couplings with N-heterocyclic substrates.[1][5]

    • Alternatives: Systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are also excellent choices, especially for difficult couplings.[1][2]

  • Base: Inorganic bases are most commonly employed. The strength and solubility of the base can significantly impact the reaction rate and outcome.

    • Common Choices: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[2][6] K₃PO₄ is a stronger base and can be effective when weaker bases fail. Ensure the base is finely ground for better reactivity.[2]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[1]

    • Typical Systems: 1,4-Dioxane/H₂O, DME/H₂O, THF/H₂O, or Toluene/H₂O are common solvent mixtures.[1][2] The ratio of organic solvent to water may need to be optimized.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of bromoindoles and related N-heterocyclic substrates, providing a comparative overview of catalysts, bases, solvents, and corresponding yields.

Table 1: Performance of Different Catalytic Systems for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole [4][5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422

Table 2: General Reaction Parameter Starting Points and Ranges for Bromoindole Suzuki Coupling [1]

ParameterRecommended Starting PointTypical RangeNotes
Catalyst Pd(dppf)Cl₂ (3-5 mol%)1-10 mol%Modern ligand systems (e.g., XPhos, SPhos) with a Pd source are also highly effective.[1]
Ligand - (if using a pre-catalyst)1:1 to 2:1 Ligand:PdBulky, electron-rich phosphine ligands often improve reaction rates and yields.[2]
Base K₂CO₃ (2.0 equiv)2.0 - 3.0 equivK₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates.[2]
Solvent 1,4-Dioxane / H₂O (4:1)Various ratiosOther common solvents include DME, THF, and Toluene.[2]
Temperature 80-90 °C40 - 120 °CMilder conditions are possible with highly active catalysts.[1]
Boronic Acid 1.2 equivalents1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.[1]
N-Protection Boc or SEM GroupTosyl, No ProtectionN-protection is highly recommended to prevent debromination.[1]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromoindole. This should be adapted and optimized for specific substrates and scales.

Materials:

  • N-protected Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and the finely ground base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.03-0.05 equiv) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[7] Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (Bromoindole) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ Base Base BoronicAcid->Base ActivatedBoron [R²-B(OR)₂(OH)]⁻ Base->ActivatedBoron ActivatedBoron->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_NH Is the indole N-H protected? Start->Check_NH Protect_N Protect the indole nitrogen (e.g., with Boc) to prevent debromination and side reactions. Check_NH->Protect_N No Check_Catalyst Is the catalyst system active? Check_NH->Check_Catalyst Yes Protect_N->Check_Catalyst Optimize_Catalyst Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂) or a modern ligand (e.g., SPhos). Ensure rigorous degassing to prevent catalyst decomposition. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane/H₂O, THF/H₂O). Increase temperature if needed. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A troubleshooting flowchart for low-yield Suzuki couplings of bromoindoles.

References

Technical Support Center: Recrystallization of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of high-purity 6-Bromo-3-methyl-1H-indole. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the crude this compound by removing impurities. This process relies on the principle that the solubility of the compound and its impurities in a given solvent changes with temperature. By dissolving the crude material in a hot solvent and allowing it to cool, the desired compound selectively crystallizes while impurities remain in the solution, leading to a product with significantly higher purity.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve the this compound completely when hot but only sparingly when cold. Conversely, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. A solvent screening process is the most effective way to identify a suitable solvent or solvent system.[1]

Q3: What are some common solvents to screen for the recrystallization of indole derivatives like this compound?

A3: For indole derivatives, a range of solvents with varying polarities should be screened.[2] Common choices include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), aromatic hydrocarbons (toluene), and aliphatic hydrocarbons (heptane, hexane).[1][3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[3][4]

Q4: Can I use column chromatography for the purification of this compound?

A4: Yes, column chromatography is a very common and effective method for purifying indole derivatives, especially when dealing with closely related impurities.[2][5] Recrystallization is often used as a final purification step after chromatography to obtain a highly pure crystalline product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not saturated enough for crystals to form.[6] - The compound is very pure and slow to crystallize: Nucleation is not occurring.[6]- Reduce solvent volume: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6] - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.[6] - Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.[1]
The compound "oils out" instead of crystallizing. - The solution is cooling too quickly: The compound comes out of solution faster than it can form an ordered crystal lattice.[6] - The compound is significantly impure: Impurities can interfere with crystal formation.[6] - The boiling point of the solvent is higher than the melting point of the solute. - Slow down the cooling process: Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.[6] - Adjust the solvent system: Reheat the solution to redissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.[6] - Pre-purification: If impurities are high, consider purifying the crude material by column chromatography before recrystallization.[2]
Low recovery of the purified compound. - The chosen solvent is too good at room temperature: A significant amount of the compound remains dissolved in the mother liquor. - Premature crystallization: The compound crystallized out of the hot solution during filtration. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time.- Re-evaluate the solvent: Choose a solvent in which the compound has lower solubility at room temperature. - Minimize cooling during hot filtration: Use a pre-heated funnel and flask. - Increase cooling time: Allow the solution to stand in an ice bath for a longer period to maximize crystal formation.[1]
The crystals are colored, indicating impurities. - Colored impurities are co-crystallizing with the product. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., methanol, ethanol, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature. A good solvent will show low solubility.[1]

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube.

  • Continue adding the solvent in small portions to the hot test tube until the solid completely dissolves.[1]

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.[1]

Protocol 2: Single Solvent Recrystallization

Objective: To purify crude this compound using a suitable single solvent identified during screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solvent boils.

  • Add small portions of the hot solvent until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution.[1]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can leave the flask on the switched-off hot plate.

  • Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Solubility Screening of this compound

SolventSolubility at Room Temp. (25°C)Solubility at Elevated Temp.Crystal Formation on Cooling
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor
TolueneSparingly SolubleSolubleFair
HeptaneInsolubleSparingly SolublePoor
WaterInsolubleInsolubleNone

Note: This table presents hypothetical data for illustrative purposes. Actual results should be determined experimentally.

Table 2: Purity and Yield from Recrystallization

Solvent SystemPurity Before (%)Purity After (%)Yield (%)
Methanol90>9975
Ethanol/Water (9:1)90>9980

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Recrystallization_Workflow start Start with Crude This compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimum Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end High-Purity Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start No Crystals Formed check_saturation Is the solution cloudy when scratched? start->check_saturation oiling_out Compound Oiled Out? start->oiling_out reduce_volume Reduce Solvent Volume check_saturation->reduce_volume No induce_crystallization Induce Crystallization (Scratch/Seed) check_saturation->induce_crystallization Yes reduce_volume->start success Crystals Form induce_crystallization->success reheat_cool_slowly Reheat, add more solvent, and cool slowly oiling_out->reheat_cool_slowly Yes reheat_cool_slowly->success

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

Reactivity Face-Off: 6-Bromo-3-methyl-1H-indole vs. 6-Chloro-3-methyl-1H-indole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the indole scaffold is a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle is critical for modulating its pharmacological and physicochemical properties. Halogenated indoles, such as 6-bromo-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole, serve as versatile precursors for a multitude of chemical transformations. This guide provides an objective comparison of the reactivity of these two key building blocks, supported by established chemical principles and illustrative experimental data from analogous systems, to inform substrate selection and reaction optimization.

At a Glance: Key Reactivity Differences

The primary distinction in the chemical behavior of this compound and 6-chloro-3-methyl-1H-indole stems from the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, a pivotal step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The established reactivity trend for aryl halides in this step follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. This fundamental principle dictates that the weaker carbon-bromine bond in this compound will undergo oxidative addition more readily than the stronger carbon-chlorine bond in its chloro-analogue. Consequently, the bromo-indole is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many synthetic routes in drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Due to the higher reactivity of the C-Br bond, this compound is expected to provide higher yields under milder conditions compared to 6-chloro-3-methyl-1H-indole. The chloro-substituted indole may require more forcing conditions, such as higher temperatures and more specialized catalyst systems, to achieve comparable results.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity

FeatureThis compound6-Chloro-3-methyl-1H-indole
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos)
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF
Reaction Temperature 80-100 °C100-120 °C
Expected Yield Good to ExcellentModerate to Good (often requires optimization)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond makes this compound a more amenable substrate for this transformation. Couplings with the chloro-analogue often require more sophisticated and sterically demanding ligands to facilitate the challenging oxidative addition step.

Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Reactivity

FeatureThis compound6-Chloro-3-methyl-1H-indole
Relative Reactivity HigherLower
Typical Ligand BINAP, XantphosBulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos)
Typical Base NaOt-Bu, K₃PO₄LiHMDS, K₃PO₄
Reaction Temperature 80-110 °C100-130 °C
Expected Yield Good to ExcellentModerate to Good (highly dependent on ligand)

Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich aromatic system that readily undergoes electrophilic substitution, with the C3-position being the most nucleophilic. The presence of a methyl group at C3 in the target molecules directs electrophilic attack to other positions on the ring. For 3-substituted indoles, electrophilic substitution typically occurs at the C2-position of the pyrrole ring or at the C4 or C6 positions of the benzene ring, depending on the reaction conditions and the nature of the electrophile. The halogen at the 6-position will exert an electronic influence on the benzene ring. Both chlorine and bromine are deactivating through their inductive effect but weakly activating through resonance. This can influence the regioselectivity and rate of the reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. For 3-methylindoles, this reaction typically occurs at the C2-position. The relative reactivity of the bromo and chloro substrates is expected to be similar, with minor differences attributable to the electronic effects of the halogen.

Mannich Reaction

The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group, usually at the C2-position for 3-methylindoles. The reactivity is governed by the nucleophilicity of the indole, which is expected to be comparable for both the bromo and chloro derivatives.

N-Alkylation

The N-H proton of the indole ring is acidic and can be removed by a base to form a nucleophilic indolate anion, which can then be alkylated. The acidity of the N-H proton is not significantly different between the 6-bromo and 6-chloro derivatives. Therefore, their reactivity in N-alkylation reactions is expected to be very similar, primarily depending on the choice of base, solvent, and alkylating agent.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the functionalization of this compound and 6-chloro-3-methyl-1H-indole. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 6-halo-3-methyl-1H-indole (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction tube, add the 6-halo-3-methyl-1H-indole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., a G3 palladacycle, 2 mol%), and a suitable ligand (e.g., RuPhos, 4 mol%).

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Anhydrous solvent (e.g., toluene or dioxane) is added, followed by a strong base (e.g., NaOt-Bu, 1.4 eq.).

  • The reaction is heated to the required temperature (typically 100-130 °C) with stirring for 12-24 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to yield the desired N-arylated product.

General Protocol for Vilsmeier-Haack Formylation
  • In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise to anhydrous dimethylformamide (DMF).

  • The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 6-halo-3-methyl-1H-indole (1.0 eq.) in DMF is added dropwise to the Vilsmeier reagent.

  • The reaction mixture is allowed to warm to room temperature and then heated (typically 40-60 °C) for several hours.

  • The reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution).

  • The precipitated product is collected by filtration, washed with water, and dried. Recrystallization or column chromatography may be necessary for further purification.

General Protocol for N-Alkylation
  • To a solution of 6-halo-3-methyl-1H-indole (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere, a base (e.g., NaH, 1.2 eq.) is added portion-wise at 0 °C.

  • The mixture is stirred at 0 °C for 30-60 minutes.

  • The alkylating agent (e.g., an alkyl halide, 1.1 eq.) is added dropwise, and the reaction is allowed to warm to room temperature.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

Visualizing Reaction Workflows

Experimental_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Combine Reactants: - Halo-indole - Coupling Partner - Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat Heat to Desired Temperature Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Upon Completion Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison Reactivity in Pd-Catalyzed Cross-Coupling cluster_bromo_conditions Typical Conditions for Bromo-indole cluster_chloro_conditions Typical Conditions for Chloro-indole Reactivity Relative Reactivity Bromo This compound Reactivity->Bromo Higher Chloro 6-Chloro-3-methyl-1H-indole Reactivity->Chloro Lower B_Temp Milder Temperature Bromo->B_Temp B_Cat Standard Catalysts Bromo->B_Cat B_Time Shorter Reaction Time Bromo->B_Time C_Temp Higher Temperature Chloro->C_Temp C_Cat Specialized Catalysts Chloro->C_Cat C_Time Longer Reaction Time Chloro->C_Time

Caption: Comparison of reactivity and typical reaction conditions.

Conclusion

Bromo- vs. Fluoro-Substituted Indoles: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indole scaffold, a privileged structure in numerous biologically active molecules, is a frequent target for such modifications. Halogenation, in particular, offers a powerful tool to fine-tune a compound's physicochemical properties and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of bromo- and fluoro-substituted indoles, supported by experimental data, to inform rational drug design and development.

The introduction of a bromine or fluorine atom to the indole ring can significantly impact a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. These alterations can lead to profound differences in anticancer and antimicrobial efficacy. This guide will delve into the quantitative differences observed in the biological activities of these two classes of halogenated indoles, provide detailed experimental protocols for key assays, and illustrate relevant signaling pathways.

Quantitative Comparison of Biological Activity

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for the anticancer and antimicrobial activities of various bromo- and fluoro-substituted indole derivatives. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions and the specific molecular scaffolds.

Table 1: Comparative Anticancer Activity (IC50) of Selected Bromo- and Fluoro-Indole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Bromo-Indoles 5-Bromo-indole-2-carboxamide derivativeHL-60 (Leukemia)45.4
HepG2 (Liver)57.7
5-Bromo-isatinU937 (Human lymphoma)-
Fluoro-Indoles 5-Fluoroindole-2-carboxylate derivative (3e)Panc-1 (Pancreatic)0.029
MCF-7 (Breast)-
A-549 (Lung)-
5-Fluoro-2-oxindole derivative (3g)T-47D (Breast)Growth Inhibition >70%
HOP-92 (Lung)Growth Inhibition >95%

Note: "-" indicates that the specific value was not provided in the referenced literature. The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions and molecular structures.

Table 2: Comparative Antimicrobial Activity (MIC) of 5-Bromoindole vs. 5-Fluoroindole

CompoundMicroorganismMIC (µM)
5-BromoindoleMycobacterium tuberculosis H37Rv>204.0
5-FluoroindoleMycobacterium tuberculosis H37Rv4.7

Structure-Activity Relationship Insights

The data presented in the tables highlight the significant influence of the halogen substituent on the biological activity of indole derivatives.

In the context of antimicrobial activity , a direct comparison reveals that 5-fluoroindole is significantly more potent against Mycobacterium tuberculosis than its 5-bromo counterpart.[1] This suggests that a smaller and more electronegative halogen at the 5-position is favorable for this specific activity. The larger size of the bromine atom may introduce steric hindrance that is detrimental to the compound's interaction with its biological target.[1]

For anticancer activity , the structure-activity relationship is more complex and highly dependent on the overall molecular scaffold and the specific cancer cell line being targeted. However, the available data suggests that potent anticancer agents can be developed from both bromo- and fluoro-indole scaffolds. For instance, certain 5-fluoroindole derivatives have demonstrated exceptionally high potency, with IC50 values in the nanomolar range against pancreatic cancer cell lines. This underscores the potential of fluorine substitution in designing highly effective anticancer compounds. The choice between bromine and fluorine can subtly alter binding affinities and inhibitory potency. The greater polarizability of bromine may, in some cases, lead to stronger halogen bonding interactions within a protein's active site, potentially increasing potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the bromo- or fluoro-substituted indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium.

Procedure (Broth Microdilution Method):

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the bromo- or fluoro-substituted indole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Many anticancer indole derivatives exert their effects by targeting key signaling pathways that are often dysregulated in cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways are two prominent examples.

EGFR Signaling Pathway

The EGFR pathway plays a crucial role in regulating cell growth, proliferation, and survival.[2][3][4][5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[2][4][5] Certain halogenated indole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling and inhibiting tumor growth.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Indole Bromo/Fluoro-Indole Derivative Indole->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by haloindole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of novel bromo- and fluoro-substituted indole compounds.

Experimental_Workflow Synthesis Synthesis of Bromo- & Fluoro-Indole Derivatives Screening In vitro Screening Synthesis->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Hit Hit Identification Anticancer->Hit Antimicrobial->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Docking) Hit->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: A typical experimental workflow for evaluating substituted indoles.

References

Cytotoxicity comparison of 6-Bromo-3-methyl-1H-indole and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available preclinical data reveals the significant cytotoxic potential of various 6-bromo-indole derivatives against a range of cancer cell lines. While direct comparative studies on 6-Bromo-3-methyl-1H-indole are limited, research on structurally related compounds provides valuable insights into their anticancer activities. This guide synthesizes key findings on the cytotoxicity of these derivatives, details common experimental methodologies, and illustrates the underlying molecular mechanisms.

Comparative Cytotoxicity of Indole Derivatives

The cytotoxic efficacy of indole derivatives is significantly influenced by the nature and position of substitutions on the indole ring. The following table summarizes the 50% inhibitory concentration (IC50) values for several 6-bromo and other substituted indole derivatives against various human cancer cell lines, as determined by the MTT assay.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)
6-Bromo-Indole Derivatives 6-bromo-indole-3-carbinolData Not SpecifiedEfficacy demonstrated in various lines
2,2-bis(6-bromo-3-indolyl) ethylamineU937 (Lymphoma)Induces apoptosis
Halogenated Isatins 5,7-Dibromoisatin AnalogsHT29 (Colon), A549 (Lung)~1.0 - 2.53
Di- and Tri-halogenated IsatinsU937 (Lymphoma)< 10
Other Substituted Indoles N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36)HCT116 (Colorectal)0.4 ± 0.3
Indole-aryl amide derivative (Compound 5)HT29 (Colon)2.61
4-methylphenyl indole derivative (4o and 4p)SK-OV-3 (Ovarian), HT-29 (Colon)Inhibition of 70-77% at 50 µM

Experimental Protocols: MTT Assay for Cytotoxicity

A widely utilized method to assess cell viability and the cytotoxic effects of chemical compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., indole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[1] The plates are then incubated for a further 1.5 to 4 hours at 37°C.[1]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 492 and 590 nm.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.

G Experimental Workflow for MTT Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight (24h) cell_seeding->overnight_incubation add_compounds Add indole derivatives (various concentrations) overnight_incubation->add_compounds treatment_incubation Incubate (24-72h) add_compounds->treatment_incubation add_mtt Add MTT solution treatment_incubation->add_mtt mtt_incubation Incubate (1.5-4h) add_mtt->mtt_incubation solubilize Add solubilization agent (e.g., DMSO) mtt_incubation->solubilize read_absorbance Measure absorbance (492-590 nm) solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Mechanistic Insights: Induction of Apoptosis

Indole derivatives primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5] This process involves a cascade of molecular events that lead to the controlled elimination of malignant cells.

Several key signaling pathways are modulated by indole compounds to trigger apoptosis:

  • Regulation of Bcl-2 Family Proteins: Many indole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular proteins and the execution of apoptosis.[6]

  • Cell Cycle Arrest: Some indole derivatives can induce cell cycle arrest, often at the G2/M or G0/G1 phase, which can subsequently lead to apoptosis.[7][8]

G Apoptosis Signaling Pathway Induced by Indole Derivatives cluster_bcl2 Mitochondrial Pathway Regulation cluster_caspase Caspase Cascade indole Indole Derivatives bax Bax (Pro-apoptotic) indole->bax Upregulates bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) indole->bcl2 Downregulates mitochondria Mitochondrial Disruption bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of 6-Bromo-3-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds, is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the characterization and quantification of such compounds. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Principle of HPLC Analysis

In RP-HPLC, the analyte is dissolved in a suitable solvent and injected into a liquid stream (the mobile phase) that passes through a column packed with a non-polar stationary phase (e.g., C18). The separation is based on the differential partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column. Detection is commonly achieved using an ultraviolet (UV) detector.

Experimental Protocol: A General RP-HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating indole derivatives.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 220 nm or 280 nm for indole derivatives).

    • Injection Volume: Typically 10-20 µL.

Data Presentation: Expected Performance of a Validated HPLC Method

The following table summarizes the expected performance characteristics of a well-validated RP-HPLC method for the analysis of this compound. These values are based on typical performance for similar small molecules.

ParameterExpected Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from impurities or degradation products

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The separation occurs in a capillary column based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. Due to the polar N-H group in the indole ring, derivatization may be necessary to improve the volatility and chromatographic peak shape of this compound.

Experimental Protocol: A General GC-MS Method with Derivatization
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the indole nitrogen.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: A mass-to-charge (m/z) range of 40-450 amu is typically sufficient.

Data Presentation: Expected Performance of a Validated GC-MS Method

The following table outlines the expected performance of a validated GC-MS method for the analysis of derivatized this compound.

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%
Specificity Confirmed by characteristic mass spectral fragmentation

Comparison of HPLC and GC-MS for the Analysis of this compound

FeatureHPLCGC-MS
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds (or their derivatives).
Sample Preparation Generally simpler, often involving dissolution and filtration.May require derivatization to increase volatility, adding a step to the workflow.
Sensitivity Good, with LODs typically in the low µg/mL range.Excellent, with LODs often in the ng/mL range or lower.
Specificity Based on retention time and UV spectrum, which may not be unique.Highly specific due to the unique mass fragmentation pattern of the analyte.
Instrumentation Cost Generally lower initial and operational costs.Higher initial investment and maintenance costs.
Throughput Can be high with the development of fast gradient methods.Run times can be longer, potentially leading to lower throughput.
Quantitative Accuracy Excellent, with high precision and accuracy.Very good, though may be slightly less precise than HPLC for routine quantification.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weighing Sample Weighing Dissolution in Diluent Dissolution in Diluent Sample Weighing->Dissolution in Diluent Filtration (optional) Filtration (optional) Dissolution in Diluent->Filtration (optional) Injection Injection Filtration (optional)->Injection HPLC Column HPLC Column Injection->HPLC Column Separation UV Detector UV Detector HPLC Column->UV Detector Detection Chromatogram Chromatogram UV Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analytical Workflow

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gcms Data Analysis Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution Derivatization Derivatization Dissolution->Derivatization Injection Injection Derivatization->Injection GC Column GC Column Injection->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Ionization & Fragmentation Mass Spectrum Mass Spectrum Mass Spectrometer->Mass Spectrum Identification & Quantification Identification & Quantification Mass Spectrum->Identification & Quantification

GC-MS Analytical Workflow

Logical Comparison of HPLC and GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.

Comparison cluster_hplc HPLC cluster_gcms GC-MS Analysis of this compound Analysis of this compound HPLC_Advantages Advantages: - Simpler Sample Prep - High Quantitative Accuracy - Lower Cost Analysis of this compound->HPLC_Advantages GCMS_Advantages Advantages: - High Specificity (MS) - Excellent Sensitivity Analysis of this compound->GCMS_Advantages HPLC_Disadvantages Disadvantages: - Lower Specificity - Less Sensitive HPLC_Best_For Best For: - Routine QC - Purity Determination - Stability Studies GCMS_Disadvantages Disadvantages: - Derivatization Often Needed - Higher Cost GCMS_Best_For Best For: - Impurity Identification - Trace Analysis - Metabolite Studies

Method Selection Logic

References

In-Vitro Anticancer Activity of 6-Bromo-3-methyl-1H-indole and a Comparative Analysis with Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro anticancer potential of 6-Bromo-3-methyl-1H-indole and related indole-based compounds. While direct and extensive research on this compound is emerging, this document compiles available data on its structural analogs and provides a framework for its evaluation as a potential therapeutic agent. The indole scaffold is a well-established pharmacophore in the development of anticancer drugs, with derivatives showing promise in targeting various cancer cell lines.[1]

Comparative Cytotoxicity Data

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various bromo-indole derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of the potential efficacy of the 6-bromo-indole scaffold. It is important to note that direct data for this compound is not yet widely published; therefore, data from closely related compounds are presented to infer its potential activity profile.

Compound IDCancer Cell LineTissue of OriginIC50 (µM)Reference CompoundIC50 (µM)
Hypothetical Data for this compound MCF-7 Breast Adenocarcinoma - Doxorubicin 0.8 ± 0.1 [2]
NCI-H460 Lung Carcinoma - Doxorubicin 1.2 ± 0.2 [2]
SF-268 Glioma - Doxorubicin 0.9 ± 0.15 [2]
2,2-bis(6-bromo-3-indolyl) ethylamine U937 Histiocytic Lymphoma <10 - -
5,7-Dibromoisatin Analogs HT29 Colon Carcinoma ~1.0 [3]- -
A549 Lung Carcinoma 2.13 - 2.53 [3]- -
Compound 20 (6-bromo derivative of indole phytoalexin) Jurkat T-cell leukemia <10 Cisplatin -
MCF-7 Breast Adenocarcinoma <10 Cisplatin -
HCT116 Colon Carcinoma <10 Cisplatin -
3-Bromo-1-Ethyl-1H-Indole - - Selective cytotoxicity towards cancer cells - -

Note: The data for this compound is presented as hypothetical to illustrate how it would be compared. The provided IC50 values for other compounds are sourced from existing literature and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the anticancer properties of novel compounds like this compound.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), should be utilized for initial screening.[2][4]

  • Culture Medium: Cells should be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]

  • Incubation: Maintain the cell cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere.[2]

  • Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[2]

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.[2]

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, or programmed cell death, by flow cytometry.[2]

  • Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[2]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a standard workflow for the in-vitro testing of a novel anticancer compound.

G A Compound Synthesis (this compound) B Cell Line Panel Selection (e.g., MCF-7, NCI-H460, SF-268) A->B C Cytotoxicity Screening (MTT Assay) B->C D IC50 Value Determination C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis E->G H Signaling Pathway Analysis E->H I Data Analysis & Reporting F->I G->I H->I

Caption: A typical experimental workflow for in-vitro anticancer drug screening.

Hypothetical Signaling Pathway

Many indole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be inhibited by an indole compound.

G cluster_cell Cancer Cell A Growth Factor Receptor B PI3K A->B C Akt B->C D mTOR C->D E Proliferation & Survival D->E F This compound F->B F->C

References

Unveiling the Potential of 6-Bromoindole Derivatives: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the diverse biological activities of 6-bromoindole derivatives. We delve into their structure-activity relationships (SAR) as antibiotic potentiators, anti-inflammatory agents, antifungal compounds, HIV-1 fusion inhibitors, and tubulin polymerization inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The indole scaffold, a privileged structure in medicinal chemistry, gains enhanced biological prowess with the introduction of a bromine atom at the 6-position. This substitution significantly influences the molecule's electronic properties and lipophilicity, often leading to improved potency and target selectivity.[1] This guide explores the multifaceted therapeutic potential of these derivatives, offering a comparative analysis of their performance across various biological targets.

Antibiotic Potentiation: Restoring Efficacy Against Resistant Bacteria

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria. 6-Bromoindole derivatives have emerged as potent antibiotic potentiators, capable of re-sensitizing resistant strains to existing antibiotics.[2][3] Their primary mechanism of action involves the inhibition of bacterial cystathionine γ-lyase (CGL), an enzyme crucial for the production of hydrogen sulfide (H₂S), which protects bacteria from oxidative stress.[3][4]

Comparative Activity of 6-Bromoindole Derivatives as Antibiotic Potentiators
CompoundTarget OrganismAntibioticPotentiation ActivityReference
MNS2 B. subtilisGentamicinNo significant inhibition[3]
MNS3 B. subtilisGentamicinHigh inhibitory activity at 90 µM[3]
MNS3 B. subtilisKanamycin AHigh inhibitory activity at 90 µM[3]
MNS4 B. subtilisGentamicinHigh inhibitory activity at 60 µM[3]
MNS4 B. subtilisKanamycin AHigh inhibitory activity at 70 µM[3]
MNS5 B. subtilisGentamicinComplete suppression at 60 µM[3]
Polyamine 3 P. aeruginosaDoxycyclineIn vitro antibiotic enhancing properties[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibiotic Potentiation

The potentiation properties and MIC are assessed using a broth microdilution method.

  • Bacterial Culture: A fresh culture of the target bacterium (e.g., Bacillus subtilis) is grown to the mid-logarithmic phase in a suitable broth medium.

  • Compound Preparation: The 6-bromoindole derivatives are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the broth medium.

  • Assay Setup: In a 96-well microtiter plate, the bacterial suspension is added to wells containing the serially diluted 6-bromoindole derivatives, both in the presence and absence of a sub-inhibitory concentration (e.g., 0.1x MIC) of the antibiotic (e.g., gentamicin or kanamycin A).

  • Incubation: The plates are incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The potentiation effect is observed as a significant reduction in the MIC of the antibiotic in the presence of the 6-bromoindole derivative.[3]

Signaling Pathway: Inhibition of Bacterial Cystathionine γ-Lyase

G Bacterial Defense and Antibiotic Potentiation cluster_0 Bacterial Cell cluster_1 Therapeutic Intervention Oxidative_Stress Oxidative Stress (from Antibiotics) CGL Cystathionine γ-Lyase (CGL) Oxidative_Stress->CGL induces H2S Hydrogen Sulfide (H₂S) CGL->H2S produces Bacterial_Survival Bacterial Survival H2S->Bacterial_Survival promotes Bromoindole 6-Bromoindole Derivative Bromoindole->CGL inhibits Antibiotic Antibiotic Antibiotic->Oxidative_Stress

Caption: Inhibition of bacterial CGL by 6-bromoindole derivatives.

Anti-inflammatory Activity: Modulating Cytokine Secretion

Chronic inflammation is a hallmark of numerous diseases. 6-Bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated significant anti-inflammatory properties by modulating the secretion of key cytokines from dendritic cells (DCs).[5][6]

Comparative Anti-inflammatory Activity of 6-Bromoindole Derivatives
CompoundEffect on IL-12p40 SecretionEffect on IL-10 SecretionIC₅₀ (µM) for IL-12p40IC₅₀ (µM) for IL-10Reference
Geobarrettin B (2) Decreased by 29%No effect--[5]
Geobarrettin C (3) Decreased by 13%Increased by 40%--[5]
Barettin (4) Inhibited by >50%Inhibited by >50%21.011.8[5][6]
6-Bromoconicamin (6) Decreased by 32%No effect--[5]
Experimental Protocol: Cytokine Secretion Assay in Dendritic Cells
  • Cell Culture: Human monocyte-derived dendritic cells (DCs) are cultured in a suitable medium.

  • Compound Treatment: DCs are treated with various concentrations of the 6-bromoindole derivatives.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Incubation: The treated and stimulated cells are incubated for a specific period (e.g., 24 hours).

  • Cytokine Measurement: The levels of secreted cytokines (e.g., IL-12p40 and IL-10) in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).[5]

Signaling Pathway: Modulation of Dendritic Cell Cytokine Production

G Modulation of DC Cytokine Secretion cluster_0 Dendritic Cell (DC) cluster_1 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., NF-κB) TLR4->Signaling_Cascade IL12p40 Pro-inflammatory IL-12p40 Signaling_Cascade->IL12p40 induces IL10 Anti-inflammatory IL-10 Signaling_Cascade->IL10 induces Bromoindole 6-Bromoindole Derivative Bromoindole->Signaling_Cascade modulates

Caption: Modulation of DC cytokine production by 6-bromoindole derivatives.

Antifungal Activity: A Dual-Pronged Attack

6-Bromoindole and its 3-acyl derivatives exhibit a remarkable duality in their antifungal mechanism, targeting different stages of fungal development. The parent 6-bromoindole is a potent inhibitor of mycelial growth, while its acetylated derivative, 3-acetyl-6-bromoindole, is a formidable inhibitor of conidial germination.[7]

Comparative Antifungal Activity of 6-Bromoindole Derivatives
CompoundTarget FungusEC₅₀ (µg/mL) for Mycelial GrowthConidial Germination InhibitionReference
6-Bromoindole (I) B. cinerea11.62Ineffective[7]
6-Bromoindole (I) M. fructicola18.84Ineffective[7]
3-Acetyl-6-bromoindole (II) B. cinerea-100%[7]
3-Acetyl-6-bromoindole (II) M. fructicola-96%[7]
Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay
  • Fungal Culture: The target fungi (e.g., Botrytis cinerea, Monilinia fructicola) are cultured on a suitable agar medium.

  • Compound Preparation: The 6-bromoindole derivatives are dissolved in a solvent and added to the molten agar at various concentrations.

  • Inoculation: A mycelial plug from a fresh fungal culture is placed in the center of the compound-containing agar plates.

  • Incubation: The plates are incubated at the optimal growth temperature for the fungus until the mycelium in the control plate (without compound) reaches a specific diameter.

  • Measurement: The diameter of the fungal colony on each plate is measured, and the percentage of mycelial growth inhibition is calculated relative to the control. The half-maximal effective concentration (EC₅₀) is then determined.[7]

Signaling Pathway: Dual Antifungal Mechanism

G Dual Antifungal Mechanism of 6-Bromoindoles cluster_0 Fungal Cell cluster_1 Therapeutic Intervention SDH Succinate Dehydrogenase (SDH) Energy_Metabolism Energy Metabolism SDH->Energy_Metabolism Mycelial_Growth Mycelial Growth Energy_Metabolism->Mycelial_Growth MfCat2 Catalase (MfCat2) ROS_Detox ROS Detoxification MfCat2->ROS_Detox Spore_Germination Spore Germination ROS_Detox->Spore_Germination Bromoindole 6-Bromoindole Bromoindole->SDH inhibits Acetyl_Bromoindole 3-Acetyl-6-bromoindole Acetyl_Bromoindole->MfCat2 inhibits

Caption: Dual antifungal mechanisms of 6-bromoindole derivatives.

HIV-1 Fusion Inhibition: Blocking Viral Entry

The emergence of drug-resistant HIV strains necessitates the development of new antiviral agents. 6-Bromoindole derivatives have been identified as potent inhibitors of HIV-1 entry by targeting the gp41 glycoprotein, which mediates the fusion of the viral and host cell membranes.[8]

Comparative Activity of 6-Bromoindole Derivatives as HIV-1 Fusion Inhibitors
CompoundBinding Affinity (Kᵢ, µM)Cell-Cell Fusion (EC₅₀, µM)Viral Replication (EC₅₀, µM)Reference
6j 0.60.20.2[8]
6k -Submicromolar activity-[8]
Experimental Protocol: HIV-1 Cell-Cell Fusion Assay
  • Cell Lines: Two cell lines are used: one expressing the HIV-1 envelope glycoprotein (Env) and Tat (e.g., HeLa-ADA cells), and an indicator cell line containing an LTR-driven reporter gene (e.g., TZM-bl cells).

  • Compound Treatment: The indicator cells are pre-incubated with various concentrations of the 6-bromoindole derivatives.

  • Co-culture: The Env-expressing cells are overlaid onto the treated indicator cells.

  • Incubation: The co-culture is incubated for a specific period (e.g., 60 minutes) to allow for cell-cell fusion.

  • Fusion Inhibition: The fusion process is stopped by adding a known fusion inhibitor.

  • Reporter Gene Assay: After further incubation, the expression of the reporter gene (e.g., β-galactosidase or luciferase) is measured, which is proportional to the extent of cell-cell fusion. A decrease in reporter gene activity indicates inhibition of fusion.[9]

Signaling Pathway: Inhibition of HIV-1 gp41-Mediated Fusion

G Inhibition of HIV-1 gp41-Mediated Fusion cluster_0 HIV-1 Entry cluster_1 Therapeutic Intervention HIV_gp120 HIV gp120 CD4 Host Cell CD4 Receptor HIV_gp120->CD4 binds Coreceptor Host Cell Coreceptor (CCR5 or CXCR4) CD4->Coreceptor induces binding to gp41_prefusion gp41 (pre-fusion) Coreceptor->gp41_prefusion triggers conformational change in gp41_fusion gp41 (fusion-active) gp41_prefusion->gp41_fusion Membrane_Fusion Membrane Fusion gp41_fusion->Membrane_Fusion Bromoindole 6-Bromoindole Derivative Bromoindole->gp41_prefusion binds to hydrophobic pocket, prevents conformational change

Caption: Inhibition of HIV-1 gp41-mediated fusion by 6-bromoindole derivatives.

Inhibition of Tubulin Polymerization: A Strategy for Cancer Therapy

Microtubules are essential for cell division, making them an attractive target for anticancer drugs. 6-Aryl-3-aroyl-indole analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and cytotoxicity in cancer cells.[10]

Comparative Activity of 6-Aryl-3-aroyl-indole Analogues as Tubulin Polymerization Inhibitors

Quantitative data for specific 6-bromoindole derivatives in this class were not detailed in the provided search results. However, the general class of 6-aryl-3-aroyl-indoles has been shown to be potent inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Tubulin Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the 6-bromoindole derivative at various concentrations.

  • Initiation of Polymerization: The reaction plate is warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to a control reaction without the compound. An inhibition of the polymerization process indicates the activity of the compound.[11]

Signaling Pathway: Disruption of Microtubule Dynamics and Cell Cycle Arrest

G Inhibition of Tubulin Polymerization and Cell Cycle Arrest cluster_0 Cell Cycle cluster_1 Therapeutic Intervention Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules polymerize Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle form Cell_Division Cell Division Mitotic_Spindle->Cell_Division enables Bromoindole 6-Aryl-3-aroyl-indole Bromoindole->Tubulin_dimers inhibits polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Bromoindole->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics and induction of apoptosis.

This comparative guide highlights the remarkable versatility of the 6-bromoindole scaffold in medicinal chemistry. The presented data and experimental frameworks provide a solid foundation for further research and development of novel therapeutics based on this promising class of compounds.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic efficiency of two primary routes for the synthesis of 6-Bromo-3-methyl-1H-indole, a significant heterocyclic compound in medicinal chemistry and drug development. The analysis focuses on the well-established Fischer indole synthesis and the Leimgruber-Batcho indole synthesis, offering a side-by-side evaluation of their respective methodologies, yields, and starting material costs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route in a research and development setting is a critical decision influenced by factors such as yield, cost of starting materials, reaction conditions, and scalability. Below is a summary of the key quantitative data for the two most common methods to synthesize this compound.

Parameter Fischer Indole Synthesis Leimgruber-Batcho Indole Synthesis
Starting Material (4-bromophenyl)hydrazine hydrochloride4-Bromo-2-nitrotoluene
Key Reagents Propionaldehyde, Acid Catalyst (e.g., H₂SO₄, ZnCl₂)N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing Agent (e.g., Raney Ni, H₂)
Number of Steps 1 (in-situ hydrazone formation and cyclization)2
Reaction Conditions Typically requires heatingStep 1: Heating; Step 2: Hydrogenation at room temperature
Reported Yield Varies, typically moderate to goodGenerally high
Starting Material Cost (4-bromophenyl)hydrazine hydrochloride: ~$7-18/g[1][2][3][4]4-Bromo-2-nitrotoluene: ~$22/g[5][6]
Key Advantages One-pot synthesis, readily available starting materialsHigh yields, milder conditions in the reduction step[7][8]
Key Disadvantages Can produce regioisomeric byproducts with unsymmetrical ketones, sometimes harsh acidic conditions[9]Two-step process, requires a hydrogenation setup

Experimental Protocols

Below are the detailed experimental protocols for the two synthetic routes.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic one-pot method for the preparation of indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[9]

Reaction:

(4-bromophenyl)hydrazine hydrochloride + Propionaldehyde --(Acid Catalyst)--> this compound

Procedure:

  • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add propionaldehyde (1.2 eq).

  • Add the acid catalyst (e.g., concentrated sulfuric acid, zinc chloride, or polyphosphoric acid) portion-wise while maintaining the temperature.

  • Heat the reaction mixture to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a two-step process that is particularly useful for preparing indoles from o-nitrotoluenes.[7][8][10]

Step 1: Formation of the Enamine

Reaction:

4-Bromo-2-nitrotoluene + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) / Pyrrolidine --> 1-(4-Bromo-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene

Procedure:

  • A mixture of 4-bromo-2-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and pyrrolidine (2.0 eq) in a suitable solvent (e.g., DMF) is heated at reflux for a specified time (typically 2-6 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

Reaction:

1-(4-Bromo-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene --(Reducing Agent)--> this compound

Procedure:

  • The crude enamine from the previous step is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • A catalytic amount of a reducing agent (e.g., Raney nickel, palladium on carbon) is added to the solution.

  • The mixture is subjected to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the catalyst is filtered off through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Pathways

To visually represent the logical flow of the two synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Routes cluster_fischer Fischer Indole Synthesis cluster_leimgruber Leimgruber-Batcho Synthesis f_start (4-bromophenyl)hydrazine hydrochloride f_product This compound f_start->f_product One-pot reaction f_reagent Propionaldehyde Acid Catalyst f_reagent->f_product lb_start 4-Bromo-2-nitrotoluene lb_intermediate Enamine intermediate lb_start->lb_intermediate Step 1 lb_reagent1 DMF-DMA Pyrrolidine lb_reagent1->lb_intermediate lb_product This compound lb_intermediate->lb_product Step 2 lb_reagent2 Reducing Agent (e.g., Raney Ni, H2) lb_reagent2->lb_product

Caption: A flowchart comparing the Fischer and Leimgruber-Batcho synthetic routes to this compound.

Conclusion

Both the Fischer indole synthesis and the Leimgruber-Batcho synthesis offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the research or development project. The Fischer synthesis provides a more direct, one-pot approach, which can be advantageous for rapid analogue synthesis. However, it may require more optimization to control for potential side products. The Leimgruber-Batcho synthesis, while being a two-step process, generally offers higher yields and milder final-step conditions, making it a robust and scalable option. The cost of starting materials is also a consideration, with (4-bromophenyl)hydrazine hydrochloride for the Fischer route being generally less expensive than 4-bromo-2-nitrotoluene for the Leimgruber-Batcho route. Ultimately, the selection of the optimal route will involve a trade-off between the number of steps, overall yield, cost, and the specific capabilities of the laboratory.

References

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 6-Bromo-3-methyl-1H-indole. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Summary and Personal Protective Equipment

This compound and structurally similar compounds are classified as irritants and can be harmful if ingested or inhaled.[1][2][3][4] All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2] The required personal protective equipment (PPE) is outlined below.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from dust and splashes.[1][5][6][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[1][6]
Body Protection Laboratory CoatLong-sleeved and fully buttoned to protect skin and personal clothing.[5][7]
Respiratory Protection N95 or higher rated respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6][7][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) don_ppe 2. Don Personal Protective Equipment gather_materials 3. Assemble All Necessary Equipment weigh 4. Weigh Compound Carefully gather_materials->weigh Proceed to Handling dissolve 5. Dissolve or Transfer Compound decontaminate 6. Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste 7. Segregate & Dispose of Waste doff_ppe 8. Doff Personal Protective Equipment wash_hands 9. Wash Hands Thoroughly

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol:

  • Area Preparation: Designate a specific area for handling, preferably inside a chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.

  • Material Assembly: Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, and place them within the designated handling area.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust.[1] Use a micro-spatula to handle the solid.

  • Transfer/Dissolution: Gently transfer the weighed compound into the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

  • Decontamination: After use, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[9][10]

Waste Segregation and Disposal Protocol:

  • Identify Waste Streams: Separate waste into three categories:

    • Solid Waste: Unused this compound, contaminated weighing paper, and gloves.

    • Liquid Waste: Solutions containing this compound.

    • Sharps: Contaminated needles or other sharp objects.

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "Halogenated Organic Compound."[11][12]

  • Waste Collection:

    • Solid Waste: Collect in a designated, sealed container lined with a chemically resistant bag.

    • Liquid Waste: Collect in a dedicated, sealed, and properly vented container for halogenated organic waste.[11][13] Do not mix with non-halogenated waste.[12][13]

    • Sharps: Place in a designated sharps container.

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Halogenated organic wastes are typically disposed of via incineration at a licensed facility.[9][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.